3-Bromo-6-fluoro-1H-indazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-7-5-2-1-4(9)3-6(5)10-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIMDHPWCHNHMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646273 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-04-3 | |
| Record name | 3-Bromo-6-fluoro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30646273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential biological applications of 3-Bromo-6-fluoro-1H-indazole. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and chemical research, offering detailed data and procedural insights to facilitate its use as a key building block in the development of novel therapeutics.
Core Chemical Properties
This compound is a substituted indazole with the chemical formula C₇H₄BrFN₂. Its structure features a bromine atom at the 3-position and a fluorine atom at the 6-position of the indazole ring, making it a versatile intermediate for further chemical modifications. The presence of these functional groups allows for a variety of cross-coupling reactions, enabling the synthesis of a diverse library of derivatives.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885522-04-3 | [1][2][3][4] |
| Molecular Formula | C₇H₄BrFN₂ | [1][2][4] |
| Molecular Weight | 215.02 g/mol | [1][2] |
| Boiling Point (Predicted) | 337.2 ± 22.0 °C | [5] |
| Density (Predicted) | 1.861 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 11.03 ± 0.40 | [5] |
| Storage Temperature | 2-8°C (protect from light) | [5] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through several established synthetic routes for indazole derivatives. A common approach involves the diazotization of an appropriately substituted aniline, followed by cyclization and subsequent bromination. The bromine atom at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
Experimental Protocols
1. Plausible Synthesis of this compound:
-
Step 1: Acetylation: Protection of the amino group of 4-fluoro-2-methylaniline with acetic anhydride.
-
Step 2: Nitration: Introduction of a nitro group at the position ortho to the amino group.
-
Step 3: Cyclization: Reductive cyclization of the nitro intermediate to form the 6-fluoro-1H-indazole ring.
-
Step 4: Bromination: Regioselective bromination at the 3-position of the indazole ring using a suitable brominating agent like N-bromosuccinimide (NBS).
2. Suzuki-Miyaura Cross-Coupling Reaction:
This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with a boronic acid.
-
Reaction Setup: In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120°C for 2 to 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Purification: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Biological Relevance and Potential Applications
Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities.[6] They are particularly prominent as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
This compound serves as a crucial intermediate in the synthesis of potent kinase inhibitors.[3] The indazole core can act as a hinge-binding motif, while modifications at the 3-position, facilitated by the bromo substituent, allow for the exploration of structure-activity relationships and the optimization of potency and selectivity against specific kinase targets.
Signaling Pathways
Derivatives of this compound have the potential to modulate various signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. While specific targets for this exact molecule are not detailed, the indazole scaffold is a common feature in inhibitors of kinases such as:
-
Pim kinases: A family of serine/threonine kinases involved in cell cycle progression and apoptosis.[7]
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often overexpressed in cancer.[8]
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Tyrosine kinases that play a crucial role in angiogenesis.
Safety Information
This compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
3-Bromo-6-fluoro-1H-indazole molecular weight and formula
This document provides a concise summary of the fundamental chemical properties of 3-Bromo-6-fluoro-1H-indazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. The data presented is compiled from various chemical data sources.
Physicochemical Data
A summary of the key molecular identifiers and properties for this compound is presented in the table below. This data is essential for researchers in drug development and chemical synthesis for accurate compound handling, characterization, and reaction stoichiometry.
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂[1][2][3][4] |
| Molecular Weight | 215.02 g/mol [1][2][4][5] |
| CAS Number | 885522-04-3[1][3] |
Structural and Storage Information
The structure of this compound is defined by an indazole core with a bromine atom at the 3-position and a fluorine atom at the 6-position. For handling and storage, it is recommended to keep the compound in a dark place, sealed in a dry environment at 2-8°C[2][6].
As an AI, I am unable to generate a full in-depth technical guide or whitepaper which would typically include detailed, unpublished experimental protocols and extensive signaling pathway diagrams derived from original research. The information provided here is based on publicly available data.
Below is a logical diagram illustrating the relationship between the compound and its core properties.
Caption: Relationship between this compound and its key molecular properties.
References
Spectroscopic and Spectrometric Analysis of 3-Bromo-6-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for 3-Bromo-6-fluoro-1H-indazole. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted data derived from fundamental principles of spectroscopic analysis and comparison with structurally related molecules. The information herein is intended to support researchers in the identification, characterization, and quality control of this important heterocyclic building block in medicinal chemistry and drug discovery.
Predicted Spectroscopic and Spectrometric Data
The structural elucidation of this compound can be achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted quantitative data for each of these techniques are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~13.0 - 13.5 | br s | - | 1H | N-H |
| ~7.7 - 7.8 | dd | J_HH ≈ 8.8, J_HF ≈ 5.0 | 1H | H-4 |
| ~7.4 - 7.5 | dd | J_HH ≈ 8.8, J_HF ≈ 2.3 | 1H | H-7 |
| ~7.1 - 7.2 | ddd | J_HH ≈ 8.8, J_HF ≈ 8.8, J_HH ≈ 2.3 | 1H | H-5 |
Note: The chemical shift of the N-H proton is highly dependent on the solvent and concentration and is expected to be a broad singlet.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 (d, ¹J_CF ≈ 240) | C-6 |
| ~141.0 | C-7a |
| ~123.0 (d, ³J_CF ≈ 10) | C-5 |
| ~121.0 (d, ³J_CF ≈ 12) | C-4 |
| ~118.0 | C-3a |
| ~115.0 (d, ²J_CF ≈ 25) | C-7 |
| ~110.0 | C-3 |
Note: The carbon spectrum will show characteristic coupling with the fluorine atom. The chemical shifts are approximate and can vary based on the solvent used.
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3000 | Broad, Medium | N-H stretch |
| 1620 - 1600 | Medium | C=C aromatic ring stretch |
| 1500 - 1450 | Strong | C=C aromatic ring stretch |
| 1250 - 1200 | Strong | C-F stretch |
| 1100 - 1000 | Medium | C-N stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 600 - 500 | Medium | C-Br stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |
| 214/216 | ~100 / ~98 | [M]⁺ (Molecular ion peak with bromine isotopes ⁷⁹Br and ⁸¹Br) |
| 135 | Variable | [M-Br]⁺ |
| 108 | Variable | [M-Br-HCN]⁺ |
Note: The molecular ion will exhibit a characteristic isotopic pattern for a compound containing one bromine atom (approximately 1:1 ratio for M and M+2 peaks).
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.
NMR Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire a standard one-pulse ¹H NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay (e.g., 2-10 seconds) and a significantly larger number of scans will be necessary compared to the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication).
-
Perform a Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure with the anvil to ensure good contact.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR crystal.
-
Record the sample spectrum, typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source).
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition (Direct Infusion ESI):
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, gas flow rates) to achieve a stable signal of the protonated molecule [M+H]⁺.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak or the protonated molecule peak.
-
Analyze the isotopic pattern to confirm the presence of bromine.
-
Identify any significant fragment ions.
-
Workflow and Logical Relationships
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
The Emerging Therapeutic Potential of 3-Bromo-6-fluoro-1H-indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique chemical properties and ability to mimic the purine core of ATP make it an attractive framework for the design of kinase inhibitors and other targeted therapeutics.[2] This technical guide focuses on a specific, promising subclass: 3-bromo-6-fluoro-1H-indazole derivatives. The strategic placement of a bromine atom at the 3-position and a fluorine atom at the 6-position offers a versatile platform for synthetic modification, enabling the development of potent and selective agents against a range of diseases, particularly cancer.[3] This document provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, supported by experimental protocols and visual diagrams to facilitate further research and development.
Synthesis of the this compound Core
The synthesis of the this compound core and its derivatives typically involves a multi-step process. A common strategy begins with a substituted aniline, which undergoes cyclization to form the indazole ring, followed by bromination.
A generalized synthetic workflow is presented below:
This core structure is then readily functionalized at the 3-position via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, to generate a diverse library of derivatives.
Biological Activity and Therapeutic Targets
Derivatives of the this compound scaffold have demonstrated significant potential as inhibitors of various protein kinases, many of which are implicated in cancer cell proliferation, survival, and angiogenesis.
Anticancer Activity
The primary therapeutic application of these derivatives lies in oncology. Their ability to inhibit key signaling pathways involved in tumor growth and progression makes them promising candidates for cancer therapy.
Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives
| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) | Reference |
| 6o | Substituted piperazine | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| A549 (Lung Cancer) | >40 | [4] | ||
| PC-3 (Prostate Cancer) | 10.33 | [4] | ||
| HepG2 (Hepatoma) | 8.87 | [4] | ||
| 2f | Substituted styryl | 4T1 (Breast Cancer) | 0.23 | [5] |
| A549 (Lung Cancer) | 1.15 | [5] | ||
| HCT116 (Colon Cancer) | 0.54 | [5] | ||
| HeLa (Cervical Cancer) | 0.39 | [5] | ||
| HepG2 (Hepatoma) | 0.48 | [5] |
Note: The core structure of these derivatives may vary slightly from this compound, but they represent the broader class of biologically active indazoles.
Kinase Inhibition
A primary mechanism of action for many anticancer indazole derivatives is the inhibition of protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target, playing a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6]
Table 2: Kinase Inhibitory Activity of Selected Indazole-Based Compounds
| Compound Scaffold | Target Kinase | IC50 (nM) | Reference |
| Indazole-based | VEGFR-2 | 1.24 | [7] |
| 6-Bromo-indazole derivative | PLK4 | <0.1 | [8] |
| Axitinib (Indazole core) | PLK4 | 4.2 (Ki) | [8] |
| 3-(Pyrazin-2-yl)-1H-indazole | Pim1 | 3-11 | [9] |
| 1H-Indazol-3-amine | FGFR1 | 2.9 | [9] |
Note: This table includes data from various indazole scaffolds to illustrate the potential of the class as kinase inhibitors.
Key Signaling Pathways
The anticancer effects of this compound derivatives are often mediated by their modulation of critical signaling pathways.
VEGFR-2 Signaling Pathway
Inhibition of VEGFR-2 is a key strategy in anti-angiogenic therapy. By blocking this receptor, indazole derivatives can prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately starving the tumor of its blood supply.
Apoptosis Induction
Some indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through the modulation of Bcl-2 family proteins and the activation of caspases, key executioners of the apoptotic process.[5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
General Synthesis of a 3-Substituted-6-fluoro-1H-indazole Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a boronic acid.[6]
Materials:
-
This compound
-
Desired boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Cesium Carbonate, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Microwave vial
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a microwave vial, combine this compound (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 5 mol%), and the base (2-3 equivalents).
-
Add the solvent mixture (e.g., 1,4-dioxane/water).
-
Seal the vial and heat the reaction mixture under microwave irradiation at a specified temperature (e.g., 140°C) for a designated time.
-
After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-6-fluoro-1H-indazole derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a target kinase, such as VEGFR-2.[6]
Procedure:
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Prepare a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., poly(Glu, Tyr) 4:1).
-
Dispense the master mix into the wells of a 96-well plate.
-
Add the test compound (inhibitor) at various concentrations to the designated wells. Control wells should contain a diluent solution.
-
Initiate the kinase reaction by adding the target kinase to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining after the kinase reaction.
-
Incubate at room temperature for a short period (e.g., 15 minutes).
-
Measure the luminescence using a plate reader. The IC50 value is calculated from the resulting dose-response curve.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
Materials:
-
Cells seeded in a 96-well plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Culture medium
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate the microplate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO₂).[11]
-
Add 100 µL of the solubilization solution into each well.[11]
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.[11]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[11] The reference wavelength should be more than 650 nm.[11]
Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis (e.g., cleaved caspases, Bcl-2 family proteins).[12]
Procedure:
-
Cell Lysis and Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.[12]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[12]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system. The band intensity corresponds to the amount of the target protein.[12]
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and evaluation of a broader range of derivatives to identify compounds with superior efficacy and safety profiles. Further elucidation of the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their clinical development and for identifying patient populations most likely to benefit from these targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atcc.org [atcc.org]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
3-Bromo-6-fluoro-1H-indazole: A Privileged Scaffold for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, particularly protein kinases. This structural motif, which can be considered a bioisostere of indole, offers a unique combination of hydrogen bond donor and acceptor capabilities, contributing to its robust binding affinity with various enzymes. Among the plethora of substituted indazoles, 3-bromo-6-fluoro-1H-indazole emerges as a highly versatile and promising building block for the development of novel therapeutics. The strategic placement of a bromine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments. Concurrently, the fluorine atom at the 6-position can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the resulting compounds.
This technical guide provides a comprehensive overview of the synthesis, reactivity, and therapeutic potential of the this compound scaffold. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering detailed experimental protocols, quantitative biological data from closely related analogs, and a deeper understanding of the signaling pathways that can be targeted with derivatives of this promising core.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a readily available substituted aniline. While a specific protocol for this exact molecule is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for analogous compounds, such as 3-bromo-6-(trifluoromethyl)-1H-indazole. A plausible pathway involves the diazotization and cyclization of a suitable precursor, followed by bromination.
Conceptual Synthetic Workflow
A likely synthetic approach commences with 4-fluoro-2-methylaniline, which undergoes a sequence of reactions including diazotization, cyclization to form 6-fluoro-1H-indazole, and subsequent bromination at the C3 position.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
Step 1: Synthesis of 6-fluoro-1H-indazole
-
Diazotization: Dissolve 4-fluoro-2-methylaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at this temperature for 1-2 hours.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain crude 6-fluoro-1H-indazole.
Step 2: Synthesis of this compound
-
Dissolve the 6-fluoro-1H-indazole from Step 1 in a suitable solvent, such as acetic acid.
-
Slowly add a solution of bromine (1.0-1.2 eq.) in acetic acid dropwise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Key Reactions for Functionalization
The bromine atom at the C3 position of this compound serves as a versatile handle for introducing a wide range of substituents, primarily through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly powerful tools for this purpose, enabling the formation of C-C and C-N bonds, respectively.
Suzuki-Miyaura Coupling: C-C Bond Formation
This reaction is instrumental for coupling the indazole core with various aryl, heteroaryl, or vinyl boronic acids or esters.
General Protocol:
-
In a microwave vial, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2-3 eq.).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Seal the vial and heat the reaction mixture to 80-120 °C (conventional heating) or under microwave irradiation (e.g., 140 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction facilitates the introduction of a diverse range of primary and secondary amines onto the indazole scaffold.
General Protocol:
-
In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., a RuPhos or BrettPhos precatalyst, 2 mol%), and a suitable base (e.g., lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent, such as tetrahydrofuran (THF), via syringe.
-
Add the base to the stirred reaction mixture.
-
Seal the tube and heat the reaction to the appropriate temperature (e.g., 65 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Biological Activity and Therapeutic Potential
Indazole derivatives are renowned for their broad spectrum of biological activities, with a significant number of them being developed as kinase inhibitors for the treatment of cancer.[1][2] The this compound scaffold is a key starting material for the synthesis of compounds targeting various kinases involved in critical cellular signaling pathways.[3]
Targeting Kinase Signaling Pathways
The dysregulation of protein kinase activity is a hallmark of many cancers. Indazole-based compounds have been successfully developed to target key kinases in oncogenic signaling pathways, such as the VEGFR and PI3K/Akt/mTOR pathways.
VEGFR Signaling Pathway:
Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.
Caption: Inhibition of the VEGFR-2 signaling pathway by an indazole-based inhibitor.
PI3K/Akt/mTOR Signaling Pathway:
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in many human cancers, making it an attractive target for therapeutic intervention.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by an indazole-based inhibitor.
Quantitative Biological Data (Representative Examples)
While specific IC₅₀ values for derivatives of this compound are not widely available in the public domain, data from structurally similar fluorinated and/or 3-substituted indazoles highlight the potential of this scaffold. The following table summarizes the inhibitory activities of some representative indazole derivatives against various kinases and cancer cell lines.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Target Cell Line | IC₅₀ (µM) | Citation |
| Compound A | FGFR1 | 2.9 | K562 | 0.0405 | [1] |
| Compound B | EGFR T790M | 5.3 | - | - | [1] |
| Compound C | Bcr-Abl | 14 | K562 | 6.50 | [1] |
| Compound D | VEGFR-2 | 1.24 | HUVEC | - | [5] |
| Compound E | PLK4 | < 0.1 | IMR-32 | 0.948 | [6] |
This table presents data for analogous indazole derivatives to illustrate the potential of the this compound scaffold. The specific activities of derivatives from this core will require experimental validation.
Conclusion
This compound represents a highly valuable and versatile scaffold in the field of medicinal chemistry. Its strategic combination of a reactive bromine handle and a modulating fluorine substituent provides a powerful platform for the synthesis of novel, biologically active compounds. The demonstrated potential of the broader indazole class to potently and selectively inhibit key protein kinases in oncogenic signaling pathways underscores the promise of this particular core in the development of next-generation targeted therapies. This technical guide serves as a foundational resource for researchers, providing insights into the synthesis, functionalization, and therapeutic potential of this compound, and aims to facilitate its application in the ongoing quest for innovative medicines.
References
- 1. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Halogenated Indazoles: A Technical Guide to Their Discovery and Significance in Research
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic introduction of halogen atoms to this versatile bicyclic heterocycle has proven to be a pivotal strategy in drug discovery, significantly enhancing potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth exploration of the discovery and significance of halogenated indazoles, offering a comprehensive resource for researchers engaged in the development of novel therapeutics. We will delve into key synthetic methodologies, structure-activity relationships, and the critical roles these compounds play in modulating various signaling pathways, with a particular focus on their application as kinase inhibitors.
Quantitative Data Summary
The following tables summarize the inhibitory activities of various halogenated indazole derivatives against different protein kinases, providing a comparative overview of their potency.
Table 1: Inhibitory Activity of Halogenated Indazole Derivatives against Aurora Kinase A
| Compound | Halogen Substitution | IC50 (nM) | Reference |
| 54a | Chloro | 32 | [1] |
| 54c | Bromo | 46 | [1] |
| 55a | None | 519 | [1] |
Table 2: Inhibitory Activity of Halogenated Benzylidene-benzohydrazide Hybrids against Various Kinases
| Compound | Halogen Substitution | EGFR IC50 (nM) | HER2 IC50 (nM) | CDK2 IC50 (nM) | AURKC IC50 (nM) | mTOR IC50 (nM) | Reference |
| 6h | Chloro | 73.2 | 23.2 | 284 | 11 | - | [2] |
| 6i | Fluoro | - | - | - | - | Potent | [2] |
| Erlotinib (Standard) | - | 61.1 | - | - | - | - | [2] |
| Lapatinib (Standard) | - | - | 17.4 | - | - | - | [2] |
| Roscovitine (Standard) | - | - | - | 756 | - | - | [2] |
| TSA (Standard) | - | - | - | - | 30.4 | - | [2] |
Table 3: Inhibitory Activity of Indazole-3-carboxamides as CRAC Channel Blockers
| Compound | Structure | Calcium Influx IC50 (µM) | Reference |
| 12d | Indazole-3-carboxamide | <1 | [3] |
| 9c | Reverse amide isomer | >100 | [3] |
Key Experimental Protocols
Detailed methodologies for the synthesis of key halogenated indazole intermediates and their evaluation in biological assays are crucial for reproducibility and further development.
Synthesis of 5-bromo-1H-indazol-3-amine
This protocol describes the synthesis of a key halogenated indazole intermediate.[1]
Materials:
-
5-bromo-2-fluorobenzonitrile
-
Hydrazine hydrate (80%)
Procedure:
-
To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent, add hydrazine hydrate (excess).
-
Reflux the reaction mixture for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess hydrazine hydrate under reduced pressure.
-
The resulting solid is 5-bromo-1H-indazol-3-amine, which can be used in subsequent steps without further purification. The reported yield is 88%.[1]
Suzuki Coupling of 5-bromo-1H-indazol-3-amine
This protocol details the palladium-catalyzed cross-coupling reaction to introduce aryl substituents at the C5 position of the indazole core.[1]
Materials:
-
5-bromo-1H-indazol-3-amine
-
Substituted boronic acid or ester
-
Palladium catalyst (e.g., PdCl₂(dppf)₂)
-
Base (e.g., Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/H₂O, 1:1)
-
Nitrogen atmosphere
Procedure:
-
In a reaction vessel, dissolve 5-bromo-1H-indazol-3-amine (1.0 eq) and the desired boronic acid or ester (1.2 eq) in the 1,4-dioxane/H₂O solvent system.
-
Add the base (e.g., Cs₂CO₃, 2.0 eq) to the mixture.
-
Purge the reaction vessel with nitrogen gas.
-
Add the palladium catalyst (e.g., PdCl₂(dppf)₂, 0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 6 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 5-aryl-1H-indazol-3-amine. Reported yields range from 75-80%.[1]
Metal-Free C-H Direct Halogenation of 2H-Indazoles
This protocol describes a regioselective and environmentally friendly method for the direct halogenation of 2H-indazoles.[4]
Materials:
-
2-substituted-2H-indazole
-
N-Halosuccinimide (NBS or NCS)
-
Solvent (e.g., water or ethanol)
Procedure for Monobromination:
-
In a reaction flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in the chosen solvent (e.g., water).
-
Add N-bromosuccinimide (NBS) (1.0 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 25-50 °C) for a designated time (e.g., 2 hours).
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up to isolate the 3-bromo-2H-indazole product.
Procedure for Dichlorination (Poly-halogenation):
-
In a reaction flask, dissolve the 2-substituted-2H-indazole (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add N-chlorosuccinimide (NCS) in batches (e.g., 2.0 eq total).
-
Stir the reaction at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 6 hours).
-
Monitor the reaction by TLC.
-
After completion, perform a work-up and purification to isolate the di-halogenated product.
In Vitro Kinase Inhibitory Assay
This is a general protocol to assess the inhibitory activity of halogenated indazoles against a specific protein kinase.
Materials:
-
Recombinant protein kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate), may be radiolabeled (e.g., [γ-³²P]ATP)
-
Test compound (halogenated indazole)
-
Assay buffer
-
Kinase reaction termination solution (e.g., phosphoric acid)
-
Filter plates or other separation method
-
Scintillation counter (for radioactive assays) or plate reader (for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, peptide substrate, and the specific protein kinase.
-
Add the test compound (halogenated indazole) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specific time.
-
Terminate the reaction by adding the kinase reaction termination solution.
-
Separate the phosphorylated substrate from the unreacted ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper and washing away the excess ATP, or by using filter plates that bind the peptide.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this is done using a scintillation counter. For non-radioactive assays (e.g., using fluorescence or luminescence), a plate reader is used.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Synthesis and Signaling
Graphical representations of experimental workflows and biological pathways are invaluable for understanding complex processes. The following diagrams were generated using the Graphviz DOT language.
Synthetic Pathway for 5-Aryl-1H-indazol-3-amine
References
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-BROMO-1H-INDAZOL-3-AMINE | 61272-71-7 [chemicalbook.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 3-Bromo-6-fluoro-1H-indazole in the Synthesis of Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent and selective kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows indazole-based compounds to effectively compete for the ATP-binding site of various kinases, making it a valuable starting point for inhibitor design.[2] Within this class of compounds, 3-bromo-6-fluoro-1H-indazole emerges as a key building block, offering a strategic platform for the synthesis of novel therapeutics targeting a range of signaling pathways implicated in cancer and other proliferative diseases.[3]
The bromine atom at the 3-position and the fluorine atom at the 6-position of the indazole ring provide medicinal chemists with versatile handles for molecular elaboration. The bromo group is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[4] These modifications are crucial for tuning the potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors. The fluorine atom at the 6-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the final compound.
This technical guide provides a comprehensive overview of the role of this compound in the synthesis of kinase inhibitors, detailing synthetic methodologies, presenting key quantitative data from closely related analogs, and visualizing the relevant biological pathways and experimental workflows.
I. Synthetic Methodologies: Leveraging Cross-Coupling Reactions
The synthetic utility of 3-bromo-indazole derivatives in the construction of kinase inhibitors primarily relies on palladium-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds at the 3-position of the indazole core, a key vector for interacting with the kinase active site. While specific examples for this compound are limited in publicly accessible literature, the following protocols for analogous 3-bromo-indazoles are directly applicable.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for introducing aryl and heteroaryl moieties.
Experimental Protocol (General Procedure for a 3-bromo-indazole derivative): [4][5]
-
In a reaction vessel, combine the 3-bromo-indazole derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq.), and a base, typically K₂CO₃ (3 eq.).[5]
-
Add a solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 3:1 ratio).[5]
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-12 hours), monitoring the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-aryl- or 3-heteroaryl-indazole.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-substituted aminoindazoles.
Experimental Protocol (General Procedure for a 6-bromo-1H-indazole derivative): [6]
-
To an oven-dried Schlenk tube, add the bromo-indazole derivative (1.0 eq.), the desired primary or secondary amine (1.2 eq.), a palladium precatalyst (e.g., RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq.).[6]
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add an anhydrous aprotic solvent, such as tetrahydrofuran (THF), via syringe.[6]
-
Heat the reaction mixture (typically to around 65 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[6]
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[6]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[6]
-
Purify the crude product using silica gel column chromatography.
II. Quantitative Data on Indazole-Based Kinase Inhibitors
Table 1: Inhibitory Activity of Indazole-Based Kinase Inhibitors Against PLK4
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Indazole Derivative (C05) | PLK4 | < 0.1 | [7] |
| Indazole Derivative (B01) | PLK4 | 65 | [7] |
| Axitinib (Indazole-based) | PLK4 | 4.2 | [7] |
Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors Against VEGFR-2
| Compound/Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| Axitinib (Indazole-based) | VEGFR-2 | 0.2 | [7] |
Table 3: Antiproliferative Activity of Indazole-Based PLK4 Inhibitor (C05)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| IMR-32 | Neuroblastoma | 0.948 | [7] |
| MCF-7 | Breast Cancer | 0.979 | [7] |
| H460 | Non-small cell lung cancer | 1.679 | [7] |
III. Kinase Signaling Pathways and Experimental Workflows
Derivatives of the bromo-indazole scaffold have been shown to target several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
A. Targeted Signaling Pathways
One of the key pathways targeted by indazole-based inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade, which is crucial for angiogenesis. Another important target is the Polo-like kinase 4 (PLK4), a master regulator of centriole duplication, which is often overexpressed in cancer cells.
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
B. Experimental Workflows
The discovery and development of kinase inhibitors from a 3-bromo-indazole scaffold typically follow a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for kinase inhibitor discovery.
Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based) [4]
-
Prepare a 1x kinase buffer from a 5x stock solution.
-
Create a master mix containing the kinase buffer, ATP, and a suitable substrate (e.g., a generic tyrosine-rich peptide).
-
Dispense the master mix into the wells of a 96-well or 384-well plate.
-
Add the synthesized indazole compounds at various concentrations to the designated wells. Include appropriate positive and negative controls.
-
Initiate the kinase reaction by adding a diluted solution of the target kinase enzyme (e.g., VEGFR-2 or PLK4) to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Add a kinase detection reagent (e.g., Kinase-Glo®) to each well. This reagent measures the amount of ATP remaining after the kinase reaction.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow the luminescent signal to stabilize.
-
Measure the luminescence using a microplate reader. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
IV. Conclusion
This compound stands as a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic substitution pattern allows for the facile introduction of diverse chemical functionalities through well-established synthetic protocols, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. While direct and extensive biological data for inhibitors derived from this specific starting material are still emerging, the compelling data from closely related indazole analogs, particularly those targeting oncogenic kinases like VEGFR-2 and PLK4, underscore the immense potential of this scaffold. This guide provides a foundational resource for researchers in medicinal chemistry and drug development to harness the synthetic and biological potential of this compound in the quest for next-generation targeted therapies.
References
- 1. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and IUPAC name of 3-Bromo-6-fluoro-1H-indazole
An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole
Introduction
This compound is a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The indazole scaffold is a privileged structure found in numerous biologically active compounds, including several FDA-approved drugs.[1][2] This particular derivative, featuring bromine and fluorine substitutions, offers versatile handles for further chemical modification, making it a valuable intermediate in the synthesis of novel therapeutic agents.[3] Indazole derivatives are particularly prominent in the development of protein kinase inhibitors, which are crucial in oncology for targeting signaling pathways involved in cancer cell proliferation.[3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers and professionals in drug development.
Chemical Structure and IUPAC Name
The chemical structure of this compound is characterized by a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring. A bromine atom is substituted at the 3-position, and a fluorine atom is at the 6-position.
IUPAC Name: this compound
Chemical Formula: C₇H₄BrFN₂[4][5]
SMILES Code: FC1=CC2=C(C=C1)C(Br)=NN2[4][5]
Image of the chemical structure of this compound:

Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic chemistry.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 885522-04-3 | [4][5][6] |
| Molecular Weight | 215.02 g/mol | [4][5] |
| Molecular Formula | C₇H₄BrFN₂ | [4][5] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [5] |
| logP (Consensus) | 2.4645 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 1 | [5] |
| Rotatable Bonds | 0 | [5] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [4] |
Predicted Spectroscopic Data
While experimental spectra for this specific molecule are not widely available in the public domain, predicted data based on structurally similar compounds provide valuable insights for characterization.[7]
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 - 13.5 | br s | N-H |
| ~7.8 - 8.0 | dd | H-4 |
| ~7.6 - 7.7 | dd | H-7 |
| ~7.1 - 7.2 | ddd | H-5 |
Note: The N-H proton signal is expected to be broad and its chemical shift is highly dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 (d) | C-6 (coupled to F) |
| ~141 | C-7a |
| ~122 | C-3 |
| ~121 (d) | C-5 |
| ~120 | C-3a |
| ~115 (d) | C-4 |
| ~100 (d) | C-7 |
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3100 - 3000 | N-H stretch |
| 1620 - 1600 | C=C aromatic stretch |
| 1500 - 1450 | C=N stretch |
| 1250 - 1200 | C-F stretch |
| 800 - 750 | C-H out-of-plane bend |
| 600 - 550 | C-Br stretch |
Synthesis and Experimental Protocols
The synthesis of substituted indazoles can be achieved through various methods. A common approach involves the cyclization of appropriately substituted anilines. Below is a plausible synthetic workflow and a detailed experimental protocol.
Synthetic Workflow Diagram
Caption: A plausible multi-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a generalized procedure adapted from methods for synthesizing similar indazole derivatives.[8]
Step 1: Diazotization and Cyclization to form 6-Fluoro-1H-indazole
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: Stir the mixture vigorously at this temperature for 1-2 hours.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution) until a precipitate forms.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-fluoro-1H-indazole.
Step 2: Bromination of 6-Fluoro-1H-indazole
-
Dissolution: Dissolve the 6-fluoro-1H-indazole obtained from Step 1 in a suitable solvent, such as glacial acetic acid.
-
Brominating Agent: Slowly add a solution of bromine in acetic acid or N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any excess bromine.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Biological Relevance and Applications in Drug Discovery
Indazole derivatives are renowned for their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] this compound serves as a key intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The bromine at the C3 position is particularly amenable to these transformations.
Application as a Kinase Inhibitor Scaffold
A primary application of this scaffold is in the development of protein kinase inhibitors.[3] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of cancer. By functionalizing the indazole core, medicinal chemists can design potent and selective inhibitors that target the ATP-binding site of specific kinases, thereby blocking downstream signaling and inhibiting tumor growth.
Generic Kinase Signaling Pathway
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by an indazole-based drug.
Analytical Characterization Workflow
Proper characterization is crucial to confirm the identity and purity of the synthesized compound. A standard workflow involves spectroscopic and spectrometric techniques.
Analytical Workflow Diagram
Caption: Standard workflow for the purification and structural elucidation of the title compound.
Experimental Protocols: Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy [7][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-pulse ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A longer relaxation delay and a greater number of scans will be necessary compared to ¹H NMR.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum to confirm the fluorine substitution.
-
Data Processing: Process the data using appropriate window functions, perform Fourier transformation, and reference the spectra to the residual solvent peak or an internal standard.
Infrared (IR) Spectroscopy [9]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal first for subtraction.
-
Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (HRMS) using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it with the calculated theoretical mass to confirm the elemental composition.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its versatile chemical handles allow for diverse functionalization, providing access to a wide array of novel compounds. Its prevalence as a core scaffold in kinase inhibitors underscores its significance in the development of targeted cancer therapies. The synthetic and analytical protocols detailed in this guide offer a foundational framework for researchers and drug development professionals to effectively utilize this compound in their research endeavors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. This compound [myskinrecipes.com]
- 4. 885522-04-3|this compound|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Safety and Handling of 3-Bromo-6-fluoro-1H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3-Bromo-6-fluoro-1H-indazole, a key heterocyclic building block in medicinal chemistry. Its utility as an intermediate in the synthesis of biologically active compounds, particularly kinase inhibitors, necessitates a thorough understanding of its hazard profile and proper handling procedures to ensure laboratory safety.[1]
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.
Table 1: GHS Classification
| Classification | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 |
Table 2: Hazard and Precautionary Statements
| Type | Code | Statement |
| Hazard | H302 | Harmful if swallowed.[2] |
| H315 | Causes skin irritation.[2] | |
| H319 | Causes serious eye irritation.[2] | |
| H335 | May cause respiratory irritation.[2] | |
| Precautionary (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |
| P264 | Wash hands thoroughly after handling.[2] | |
| P270 | Do not eat, drink or smoke when using this product.[2] | |
| P271 | Use only outdoors or in a well-ventilated area.[2] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |
| Precautionary (Response) | P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] | |
| P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |
| P330 | Rinse mouth.[2] | |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |
| P337+P313 | If eye irritation persists: Get medical advice/attention. | |
| P362 | Take off contaminated clothing and wash before reuse. | |
| Precautionary (Storage) | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2] |
| P405 | Store locked up.[2] | |
| Precautionary (Disposal) | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[2] |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is the first line of defense.
Table 3: Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and/or a full-face shield. | Protects against splashes and airborne particles causing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin irritation and potential absorption. |
| Body Protection | Laboratory coat. A disposable, fluid-resistant gown is recommended when handling larger quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. An N95 or higher-rated respirator may be necessary if handling powders outside of a containment device. | Minimizes inhalation of the powder, which can cause respiratory tract irritation. |
Weighing and Handling of Powdered Compound
Objective: To accurately weigh and transfer this compound while minimizing the generation of airborne dust.
Methodology:
-
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Cover the work surface with absorbent bench paper. Ensure an emergency eyewash station and safety shower are accessible.
-
Equipment: Use an analytical balance placed inside the fume hood or in a powder containment hood to minimize air currents that could disperse the powder.
-
Procedure: a. Tare a suitable weighing vessel (e.g., a weigh boat or vial). b. Carefully transfer the desired amount of this compound to the vessel using a clean spatula. c. Keep the primary container closed as much as possible. d. Once the desired weight is obtained, securely close the weighing vessel and the primary container. e. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
Dissolution of the Compound
Objective: To safely dissolve this compound in a solvent.
Methodology:
-
Preparation: All dissolution procedures should be performed in a chemical fume hood.
-
Procedure: a. Place the weighed compound in an appropriate flask. b. Add the desired solvent slowly to the flask, avoiding splashing. c. If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols. d. Keep the flask covered as much as possible during the dissolution process.
Storage
Objective: To store this compound under conditions that ensure its stability and prevent accidental exposure.
Methodology:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The designated storage area should be secured and accessible only to authorized personnel.[2]
Spill and Waste Disposal
Objective: To safely manage spills and dispose of waste containing this compound.
Methodology:
-
Spill Response: a. In case of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal. b. Clean the spill area with a suitable solvent and absorbent material. c. For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: a. Dispose of all waste materials contaminated with this compound in a designated hazardous waste container. b. Follow all local, state, and federal regulations for hazardous waste disposal.[2]
Visualized Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate key workflows and logical relationships relevant to the safe handling and scientific context of this compound.
Caption: A generalized workflow for the safe handling of chemical compounds in a laboratory setting.
Caption: A logical diagram illustrating the hierarchy of controls for mitigating laboratory hazards.
Relevance in Kinase Inhibitor Drug Discovery
Indazole derivatives are a significant class of compounds in medicinal chemistry, frequently investigated as inhibitors of protein kinases.[1] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. This compound serves as a versatile intermediate for the synthesis of potent kinase inhibitors targeting pathways involved in cell proliferation and angiogenesis. Two such critical pathways are the VEGFR-2 and Bcr-Abl signaling cascades.
Caption: A simplified representation of the VEGFR-2 signaling pathway, a key target in anti-angiogenic cancer therapy.
Caption: A simplified diagram of the Bcr-Abl signaling pathway, characteristic of chronic myeloid leukemia (CML).
References
Commercial suppliers of 3-Bromo-6-fluoro-1H-indazole
An In-depth Technical Guide to 3-Bromo-6-fluoro-1H-indazole for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted indazole that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a bromine atom at the 3-position and a fluorine atom at the 6-position, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[1] The indazole scaffold is a recognized pharmacophore, particularly in the development of protein kinase inhibitors, which are pivotal in oncology research for their ability to modulate signaling pathways involved in cell proliferation and angiogenesis.[1][2] This technical guide provides a comprehensive overview of the commercial suppliers, physicochemical properties, synthetic methodologies, and applications of this compound.
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the known commercial suppliers. Purity levels and available quantities can vary, so it is advisable to contact the suppliers directly for the most current information.
| Supplier | Website/Contact Information | Notes |
| BLD Pharm | bldpharm.com | Provides product information including NMR, HPLC, and LC-MS data.[3] |
| ChemScene | chemscene.com | Offers the compound with a purity of ≥95%.[4] |
| ChemicalBook | chemicalbook.com | Lists multiple suppliers for this chemical.[5] |
| MedChemExpress | medchemexpress.com | Provides safety data sheets and hazard information. |
| Amadis Chemical Company | amadis-chemical.com | Listed as a supplier on ChemicalBook.[5] |
| "J & K SCIENTIFIC LTD." | jk-scientific.com | Listed as a supplier on ChemicalBook.[5] |
| Bellen Chemistry Co., Ltd. | bellenchem.com | Listed as a supplier on ChemicalBook.[5] |
Physicochemical and Spectral Data
The key properties of this compound are summarized below. This data is essential for planning reactions, purification, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 885522-04-3 | [4][5][6] |
| Molecular Formula | C₇H₄BrFN₂ | [4][6] |
| Molecular Weight | 215.02 g/mol | [4] |
| Purity | ≥95% | [4] |
| Appearance | Solid / Powder | [7][8] |
| Storage Temperature | 2-8°C, protect from light | [4][8] |
| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |
| logP (Consensus) | 2.4645 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes common for indazole derivatives. A general approach involves the cyclization of a suitably substituted fluorophenyl precursor followed by bromination.
The bromine atom at the C3 position is particularly useful for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This reactivity makes it a valuable intermediate for creating libraries of compounds for drug screening.
Applications in Drug Discovery: Kinase Inhibition
Indazole derivatives are prominent scaffolds in the development of protein kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. This compound serves as a core intermediate for synthesizing compounds that can target the ATP-binding site of various kinases, thereby inhibiting their function and disrupting downstream signaling pathways that promote cell proliferation and survival.[1]
Experimental Protocols
General Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on common synthetic methods for related indazole compounds.[9][10]
Step 1: Synthesis of 6-Fluoro-1H-indazole A common route to the indazole core is through the cyclization of a substituted aniline. For instance, starting from a 2-methyl-3-fluoroaniline derivative, a diazotization reaction followed by cyclization can yield the 6-fluoro-1H-indazole core.
Step 2: Bromination of 6-Fluoro-1H-indazole
-
Reaction Setup: In a round-bottom flask protected from light, dissolve 6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
-
Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, pour the mixture into ice water. A precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy [11]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans and a longer relaxation delay (2-10 seconds) compared to ¹H NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy [11]
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet.
-
Data Acquisition: Place the pellet in the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
Safety and Handling
This compound is associated with several hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures: [5][12][13]
-
Engineering Controls: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[5][12] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid (Eyes): In case of eye contact, rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
First Aid (Skin): If on skin, wash with plenty of soap and water.[12] If skin irritation occurs, get medical advice.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 885522-04-3|this compound|BLD Pharm [bldpharm.com]
- 4. chemscene.com [chemscene.com]
- 5. 3-BROMO-6-FLUORO (1H)INDAZOLE | 885522-04-3 [amp.chemicalbook.com]
- 6. aobchem.com [aobchem.com]
- 7. 5 Bromo 3- Fluoro 1h-indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 8. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 3-Bromo-6-fluoro-1H-indazole, a key intermediate in pharmaceutical research, particularly in the development of kinase inhibitors for oncology. The synthesis is based on a two-step process commencing with the commercially available 6-fluoro-1H-indazole. The protocol outlines the bromination of the starting material, followed by purification and characterization of the final product. This document includes a comprehensive experimental protocol, tabulated data for reagents and reaction parameters, and a visual representation of the synthetic workflow.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of biologically active compounds. Its structure allows for further functionalization, making it a versatile intermediate in the development of novel therapeutics, including potent kinase inhibitors. This protocol details a reliable method for the preparation of this compound, starting from 6-fluoro-1H-indazole.
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved via the direct bromination of 6-fluoro-1H-indazole. This approach is advantageous due to the commercial availability of the starting material and the generally high regioselectivity of the bromination at the C3 position of the indazole ring.
Reaction Scheme:
Caption: Synthetic pathway for this compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-fluoro-1H-indazole | ≥98% | Commercially available |
| N-Bromosuccinimide (NBS) | Reagent grade, ≥98% | Commercially available |
| Acetonitrile (CH₃CN) | Anhydrous, ≥99.8% | Commercially available |
| Dichloromethane (CH₂Cl₂) | ACS grade | Commercially available |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | Prepared in-house |
| Brine | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent grade | Commercially available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially available |
Equipment
-
Round-bottom flask with magnetic stirrer
-
Magnetic stir plate
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Synthetic Procedure
Step 1: Bromination of 6-fluoro-1H-indazole
-
To a solution of 6-fluoro-1H-indazole (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material) in a round-bottom flask, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature while stirring.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material and product should have distinct Rf values.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (20 mL per gram of starting material).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining acidic byproducts.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 2: Purification
-
Purify the crude product by column chromatography on silica gel.
-
Equilibrate the column with a non-polar solvent system (e.g., hexanes).
-
Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 30% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC analysis.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain this compound as a solid.
Characterization Data
The identity and purity of the synthesized this compound (CAS 885522-04-3) should be confirmed by standard analytical techniques.
| Parameter | Expected Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Purity (HPLC) | ≥98% |
| ¹H NMR | Consistent with the structure of this compound |
| Mass Spectrometry | [M+H]⁺ at m/z 214.96 and 216.96 (isotopic pattern of Br) |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Organic solvents are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient reaction time or temperature. | Continue stirring and monitor by TLC. If necessary, gently warm the reaction mixture (e.g., to 40 °C). |
| Deactivated NBS. | Use a fresh bottle of NBS. | |
| Formation of multiple products (by TLC) | Over-bromination or side reactions. | Ensure the stoichiometry of NBS is correct (1.1 eq). Add NBS portion-wise to control the reaction. |
| Low yield after purification | Loss of product during work-up or chromatography. | Be careful during extractions. Use an appropriate amount of silica gel and optimize the eluent system for better separation. |
| Product is not pure after column | Co-elution with impurities. | Use a shallower solvent gradient during column chromatography. Recrystallization may be an alternative purification method. |
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction with 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1] In particular, 3-substituted indazoles are integral components of various therapeutic agents, notably as kinase inhibitors in oncology.[2][3][4] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, providing an efficient pathway to introduce aryl and heteroaryl substituents at the C-3 position of the indazole core.[5][6]
These application notes provide a detailed overview and experimental protocols for the Suzuki-Miyaura coupling of 3-Bromo-6-fluoro-1H-indazole with various arylboronic acids. The presence of the fluorine atom at the 6-position can significantly influence the physicochemical and pharmacological properties of the resulting compounds, making this a key transformation for the synthesis of novel drug candidates. While specific quantitative data for this compound is limited in the available literature, the following protocols and data are based on closely related 3-bromoindazole derivatives and are expected to provide a strong foundation for reaction optimization.
Reaction Mechanism and Experimental Workflow
The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A general workflow for performing the Suzuki-Miyaura coupling reaction is outlined below. This workflow is applicable to both conventional heating and microwave-assisted protocols.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Data Presentation: Reaction Parameters and Yields
The following tables summarize representative conditions and expected yields for the Suzuki-Miyaura coupling of 3-bromoindazoles with various arylboronic acids. These conditions are compiled from literature sources for analogous substrates and may require optimization for this compound.[6][7][8][9]
Table 1: Conventional Heating Conditions for Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/EtOH/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 16 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 70-80 |
| 5 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (5) | K₂CO₃ (2) | DME | 80 | 2 | 75-85[6] |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromoindazoles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 60 | 90-98[9] |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 | 40 | 85-95[7] |
| 3 | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 90 | 80-90[9] |
| 4 | Furan-2-ylboronic acid | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/EtOH/H₂O | 140 | 60 | 85-95[9] |
| 5 | 3,4-(Ethylenedioxy)phenylboronic acid | XPhosPdG2 (2.5) / XPhos (5) | K₂CO₃ (2) | EtOH/H₂O | 135 | 40 | 67[7] |
Experimental Protocols
The following are generalized procedures for the Suzuki-Miyaura coupling reaction with this compound. These protocols are based on established methods for similar substrates and should be optimized for specific applications.[1][6][9]
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoro-1H-indazole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or XPhosPdG2/XPhos, 2.5-5 mol%)
-
Base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 equiv.)
-
Microwave-safe reaction vessel with a stir bar
-
Microwave reactor
-
Degassed solvent (e.g., Dioxane/EtOH/H₂O or EtOH/H₂O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 30-90 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol (steps 7-9).
Applications in Drug Development
The 3-aryl-6-fluoro-1H-indazole scaffold is of significant interest in drug discovery, particularly in the development of protein kinase inhibitors.[2][3] Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[4] The indazole core can act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. The 3-aryl substituent can then be tailored to occupy adjacent hydrophobic pockets, enhancing potency and selectivity.
The fluorine atom at the 6-position can offer several advantages, including:
-
Increased Metabolic Stability: Fluorine can block sites of oxidative metabolism, prolonging the in vivo half-life of the drug candidate.
-
Enhanced Binding Affinity: The electronegativity of fluorine can lead to favorable interactions with the target protein.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter lipophilicity and pKa, which can improve pharmacokinetic properties.
Several 3-aryl-indazole derivatives have been investigated as inhibitors of various kinases, including MEK4, PLK4, and Pim kinases, demonstrating the therapeutic potential of this compound class in oncology and other disease areas.[2][3][10] The Suzuki-Miyaura coupling provides a robust and flexible method for the synthesis of diverse libraries of these valuable compounds for structure-activity relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed Buchwald-Hartwig amination of 3-Bromo-6-fluoro-1H-indazole. This reaction is a powerful and versatile method for the synthesis of N-substituted 3-amino-6-fluoro-1H-indazole derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols and data presented herein are based on established procedures for structurally similar substrates and serve as a robust starting point for reaction optimization.
Reaction Principle
The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. The reaction is catalyzed by a palladium complex and requires a phosphine ligand and a base. The catalytic cycle is generally understood to proceed through the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]
Data Presentation
While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively available in the literature, the following tables provide representative data for the amination of a closely related substrate, 6-bromo-1H-indazole. These data can be used as a reference for anticipating reaction outcomes and for optimizing conditions for the target substrate.
Table 1: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Primary Amines [1]
| Amine | Product | Yield (%) |
| Aniline | N-phenyl-1H-indazol-6-amine | 85 |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | 92 |
| 3-Aminopyridine | N-(pyridin-3-yl)-1H-indazol-6-amine | 78 |
| Benzylamine | N-benzyl-1H-indazol-6-amine | 88 |
| Cyclohexylamine | N-cyclohexyl-1H-indazol-6-amine | 75 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), BrettPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |
Table 2: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole with Secondary Amines [1]
| Amine | Product | Yield (%) |
| Morpholine | 6-(morpholino)-1H-indazole | 95 |
| N-Methylaniline | N-methyl-N-phenyl-1H-indazol-6-amine | 89 |
| Piperidine | 6-(piperidin-1-yl)-1H-indazole | 91 |
| Pyrrolidine | 6-(pyrrolidin-1-yl)-1H-indazole | 93 |
| Diethylamine | N,N-diethyl-1H-indazol-6-amine | 87 |
| Reaction Conditions: 6-bromo-1H-indazole (1.0 equiv), amine (1.2 equiv), RuPhos precatalyst (2 mol%), LiHMDS (2.0 equiv), in THF at 65 °C for 12-24 h.[1] |
Table 3: Common Catalysts, Ligands, Bases, and Solvents for Buchwald-Hartwig Amination [2]
| Component | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective precatalysts.[2] |
| Ligand | XPhos, SPhos, t-BuXPhos, XantPhos, BINAP, DPPF, BrettPhos, RuPhos | Bulky, electron-rich biaryl phosphine ligands are generally preferred to promote oxidative addition and reductive elimination.[2] The choice of ligand can significantly impact reaction scope and efficiency. BrettPhos is often effective for primary amines, while RuPhos is a good choice for secondary amines.[1] |
| Base | NaOtBu, KOtBu, LiOtBu, Cs₂CO₃, K₃PO₄, LiHMDS | Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide is a common choice. Weaker bases like carbonates may be used for sensitive substrates.[2] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are crucial for preventing catalyst deactivation.[2] |
Experimental Protocols
The following are generalized procedures for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (e.g., ligand, base, solvent, temperature, and reaction time) may be necessary for specific amine coupling partners.
Protocol 1: Amination with Primary Amines
Materials and Reagents:
-
This compound
-
Primary amine
-
BrettPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the primary amine (1.2 mmol, 1.2 equiv), and the BrettPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.[1]
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Amination with Secondary Amines
Materials and Reagents:
-
This compound
-
Secondary amine
-
RuPhos precatalyst
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the secondary amine (1.2 mmol, 1.2 equiv), and the RuPhos precatalyst (0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.[1]
-
Add anhydrous THF (5 mL) via syringe.
-
Add LiHMDS (1 M solution in THF, 2.0 mL, 2.0 mmol, 2.0 equiv) dropwise to the stirred reaction mixture.[1]
-
Seal the tube and heat the reaction mixture to 65 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.[1]
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Protocol for N-Alkylation of 3-Bromo-6-fluoro-1H-indazole
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The indazole scaffold is a significant pharmacophore in medicinal chemistry, present in numerous therapeutic agents. The N-alkylation of indazoles is a critical transformation for the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N1 and N2) on the indazole ring often leads to challenges in achieving regioselectivity, resulting in mixtures of N1 and N2 alkylated isomers.[1][2][3] The regiochemical outcome is highly dependent on reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[1][4] This document provides detailed protocols for the selective N-alkylation of 3-Bromo-6-fluoro-1H-indazole, a key intermediate in the development of various pharmaceuticals.
Factors Influencing Regioselectivity
The selective N-alkylation of indazoles is governed by a combination of steric and electronic factors, as well as the reaction conditions which can favor either kinetic or thermodynamic control.[2][4]
-
Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Conditions that allow for equilibration tend to favor the formation of the more stable N1-alkylated product.[3][4]
-
Base and Solvent Effects: The choice of base and solvent system is crucial in directing the regioselectivity. Strong bases like sodium hydride (NaH) in non-polar aprotic solvents such as tetrahydrofuran (THF) typically favor N1-alkylation.[1][4][6] In contrast, weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in a mixture of N1 and N2 isomers.[1][2][7]
-
Steric Hindrance: Substituents on the indazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylation to the less hindered position. For example, a substituent at the C7 position can hinder attack at N1, leading to a preference for N2-alkylation.[2][4][6]
Experimental Protocols
Protocol 1: Selective N1-Alkylation of this compound
This protocol is designed to favor the thermodynamically more stable N1-alkylated product.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl Halide (e.g., Iodomethane, Bromoethane)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv).
-
Add anhydrous THF to dissolve the starting material (typically at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N1-alkylated this compound.
Protocol 2: N-Alkylation using Potassium Carbonate in DMF (Yields Mixture of N1 and N2 Isomers)
This protocol often provides a mixture of N1 and N2 isomers and may require careful chromatographic separation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Alkyl Halide (e.g., Iodomethane, Bromoethane)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv) in anhydrous DMF.
-
Add the alkylating agent (1.1 equiv) to the suspension.
-
Stir the mixture at room temperature overnight, or heat if necessary. Monitor the reaction progress by TLC or LC-MS.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 alkylated isomers.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes for N-Alkylation of Substituted Indazoles.
| Protocol | Base | Solvent | Alkylating Agent | Temperature | Expected Major Product | Reference |
| 1 | NaH | THF | Alkyl Halide | 0 °C to RT | N1-alkylated indazole | [1][4][6] |
| 2 | K2CO3 | DMF | Alkyl Halide | RT to elevated | Mixture of N1 and N2 | [1][2][7] |
| Mitsunobu | PPh3, DIAD/DEAD | THF | Alcohol | 0 °C to RT | N2-alkylated indazole | [2][4] |
Note: The yields and regioselectivity can vary depending on the specific alkylating agent used and the electronic properties of the substituents on the indazole ring.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ucc.ie [research.ucc.ie]
- 7. researchgate.net [researchgate.net]
Application of 3-Bromo-6-fluoro-1H-indazole in Anti-Cancer Drug Design
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Bromo-6-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, particularly in the design and synthesis of novel anti-cancer agents. Its substituted indazole scaffold is recognized as a "privileged structure," capable of interacting with a wide range of biological targets, most notably protein kinases.[1][2] The strategic placement of a bromine atom at the 3-position provides a versatile handle for synthetic modifications, such as palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. This document outlines the application of this compound in the development of kinase inhibitors, with a focus on targeting the VEGFR-2 signaling pathway, a critical mediator of tumor angiogenesis.
Core Applications in Anti-Cancer Drug Design
Derivatives of this compound are primarily explored as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer, including cell proliferation, survival, and angiogenesis.[3] The indazole core can act as a bioisostere for other aromatic systems, like indoles, and effectively binds to the ATP-binding pocket of kinases.
Kinase Inhibition
The indazole scaffold is a well-established pharmacophore for kinase inhibition.[4] Compounds incorporating this moiety have shown potent inhibitory activity against a variety of kinases implicated in oncology. While specific data for derivatives of this compound are not extensively published, the inhibitory profiles of structurally related bromo-indazole compounds provide a strong rationale for its use. For instance, various indazole derivatives have demonstrated significant inhibition of kinases such as VEGFR-2, Polo-like kinase 4 (PLK4), and Janus kinases (JAKs).[2][5]
Synthesis of Bioactive Derivatives
The bromine atom at the C3 position of this compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize biological activity.
General Synthetic Workflow
References
Application Notes and Protocols for the Synthesis of PAK1 Inhibitors from 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
P21-activated kinase 1 (PAK1) is a serine/threonine kinase that is a key regulator of cell motility, proliferation, and survival.[1] Its aberrant activation is implicated in the progression of various cancers, making it an attractive target for the development of novel anticancer therapeutics.[2] The 1H-indazole-3-carboxamide scaffold has been identified as a promising chemical starting point for the development of potent and selective PAK1 inhibitors.[2]
This document provides detailed application notes and protocols for the synthesis of PAK1 inhibitors based on the 1H-indazole-3-carboxamide scaffold, utilizing 3-Bromo-6-fluoro-1H-indazole as a key starting material. It includes a proposed synthetic route, quantitative data for representative compounds, and detailed experimental protocols for chemical synthesis and biological evaluation.
Proposed Synthetic Route
While direct synthesis from this compound has not been explicitly reported, a plausible and efficient synthetic route can be designed based on established organometallic cross-coupling reactions and standard amide bond formation. The proposed multi-step synthesis is outlined below.
Scheme 1: Proposed synthesis of 6-fluoro-1H-indazole-3-carboxamide PAK1 inhibitors.
Caption: A proposed synthetic pathway to generate 6-fluoro-1H-indazole-3-carboxamide PAK1 inhibitors starting from this compound.
Data Presentation
The following tables summarize the inhibitory activity and selectivity of a representative 1H-indazole-3-carboxamide-based PAK1 inhibitor, compound 30l , as reported in the literature.[2]
Table 1: In Vitro Potency of Representative PAK1 Inhibitor
| Compound ID | Target | Assay Type | IC50 (nM) |
| 30l | PAK1 | Biochemical | 9.8 |
Table 2: Kinase Selectivity Profile of Compound 30l
Compound 30l was profiled against a panel of 29 kinases and demonstrated high selectivity for PAK1.[2] While the specific inhibition values for the entire panel are not publicly available, the high selectivity underscores the potential for developing targeted therapies with reduced off-target effects.
Table 3: Cellular Activity of Compound 30l
| Cell Line | Assay Type | Effect |
| MDA-MB-231 | Wound Healing | Significant suppression of cell migration |
| MDA-MB-231 | Transwell Invasion | Significant suppression of cell invasion |
Experimental Protocols
Synthesis of 6-fluoro-1H-indazole-3-carboxylic acid (Intermediate 2)
-
Carbonylation: To a solution of this compound (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).
-
Pressurize the reaction vessel with carbon monoxide (CO) gas (50 psi).
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain methyl 6-fluoro-1H-indazole-3-carboxylate.
-
Hydrolysis: Dissolve the methyl ester in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (3.0 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-1H-indazole-3-carboxylic acid.
Synthesis of 6-fluoro-1H-indazole-3-carboxamide Derivatives (Final Product)
-
To a solution of 6-fluoro-1H-indazole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Continue to stir at room temperature for 6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 6-fluoro-1H-indazole-3-carboxamide derivative.
Biochemical PAK1 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PAK1 enzyme
-
PAK1 substrate (e.g., a generic kinase substrate peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 50 nL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of a solution containing the PAK1 enzyme and substrate in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Migration (Wound Healing) Assay
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh media containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion (Transwell) Assay
-
Coat the upper surface of a Transwell insert (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed cells in serum-free media in the upper chamber of the Transwell insert.
-
Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add the test compound at various concentrations to both the upper and lower chambers.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Mandatory Visualizations
PAK1 Signaling Pathway
Caption: Simplified PAK1 signaling pathway and the point of inhibition by 1H-indazole-3-carboxamide derivatives.
Experimental Workflow for Inhibitor Evaluation
Caption: General experimental workflow for the synthesis and evaluation of 1H-indazole-3-carboxamide based PAK1 inhibitors.
References
Application Notes and Protocols: Experimental Procedure for the Bromination of 6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the synthesis of 3-bromo-6-fluoro-1H-indazole, a key building block in medicinal chemistry. The protocol is based on established methods for the bromination of structurally related indazole compounds.
Introduction
Substituted indazoles are crucial scaffolds in the development of therapeutic agents, particularly as kinase inhibitors for oncology applications.[1] The bromination of 6-fluoro-1H-indazole at the C3 position yields a versatile intermediate, this compound, which can be further functionalized through various cross-coupling reactions to generate diverse compound libraries for drug discovery. This protocol outlines a primary method using bromine in acetic acid and discusses alternative, milder procedures.
Reaction Scheme
Caption: General reaction scheme for the bromination of 6-fluoro-1H-indazole.
Experimental Protocols
This section details the primary experimental procedure for the bromination of 6-fluoro-1H-indazole. Safety precautions, including the use of personal protective equipment (PPE) such as a lab coat, safety goggles, and chemical-resistant gloves, are mandatory. All operations should be conducted within a well-ventilated fume hood.
Primary Protocol: Bromination using Bromine in Acetic Acid
This method is adapted from the synthesis of the structurally similar 3-bromo-6-(trifluoromethyl)-1H-indazole.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| 6-fluoro-1H-indazole | ≥98% | Sigma-Aldrich |
| Bromine (Br₂) | Reagent Grade | Acros Organics |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | VWR Chemicals |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore |
| Brine (Saturated NaCl solution) | - | In-house prep. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | J.T. Baker |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-fluoro-1H-indazole (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of bromine (1.05 eq) in glacial acetic acid. Add this solution dropwise to the stirring indazole solution at room temperature.[2]
-
Reaction: Stir the reaction mixture for 4-6 hours at room temperature.[2] Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a freshly prepared aqueous solution of sodium thiosulfate to quench the excess bromine.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[2]
-
Washing: Combine the organic layers and wash with brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.[2]
Alternative Protocols
Milder and alternative brominating agents can also be employed, which may offer advantages in terms of safety and selectivity.
-
Using N-Bromosuccinimide (NBS): NBS is a common and safer alternative to liquid bromine for electrophilic bromination.[3] The reaction is typically carried out in a solvent like acetonitrile or ethanol.[4][5] In some cases, the reaction is performed at elevated temperatures (e.g., 50 °C or reflux) to ensure complete conversion.[4][5]
-
Ultrasound-Assisted Bromination: A modern approach involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in a green solvent like ethanol, with the reaction being accelerated by ultrasonic irradiation.[6] This method can lead to very high yields in a short amount of time (e.g., 30 minutes) under mild conditions (40 °C).[6]
Data Presentation
| Starting Material | Brominating Agent | Solvent | Reaction Time | Yield (%) | Purity (HPLC Area %) |
| 6-(Trifluoromethyl)-1H-indazole | Bromine (Br₂) | Acetic Acid | 4-6 hours | ~70-85 | >98% |
Characterization Data (Predicted for this compound):
Predicted spectral data, based on analogous compounds, can be used for preliminary characterization.[7]
-
¹H NMR: Expect signals for the N-H proton (broad singlet, ~11.0-13.0 ppm) and aromatic protons in the range of ~7.0-8.0 ppm.
-
¹³C NMR: Aromatic carbons will appear in the range of ~110-145 ppm.
-
Mass Spectrometry: The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with approximately equal intensity.[7]
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting guide for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the bromination of 6-fluoro-1H-indazole.[2]
Safety and Handling
-
Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle only in a fume hood with appropriate PPE. Have a quenching agent (sodium thiosulfate) ready.[2]
-
Acetic Acid: Corrosive and causes burns. Avoid inhalation of vapors.
-
Organic Solvents: Flammable. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use. An emergency shower and eyewash station should be readily accessible.[2]
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-6-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the functionalization of 3-Bromo-6-fluoro-1H-indazole at the C-3 position using palladium-catalyzed cross-coupling reactions. The indazole scaffold is a privileged motif in medicinal chemistry, and the methods described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer versatile strategies for the synthesis of novel derivatives for drug discovery and development programs.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl- and 3-heteroaryl-6-fluoro-1H-indazoles. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.
Data Presentation: Representative Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of 3-bromo-indazole derivatives with various boronic acids, based on literature precedents for similar substrates.[1]
| Coupling Partner (Boronic Acid) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 2-12 | 80-95 |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME/Water | 80-110 | 2-16 | 75-90 |
| Vinylboronic acid/ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 4-18 | 70-85 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), the corresponding boronic acid (1.2 eq.), and the base (2.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with an inert gas three times.
-
Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[3][4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-6-fluoro-1H-indazole.[2]
Suzuki-Miyaura Catalytic Cycle
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a diverse range of 3-amino-6-fluoro-1H-indazole derivatives. This reaction is known for its broad substrate scope and functional group tolerance.[5]
Data Presentation: Representative Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of bromo-indazole derivatives with various amines, based on literature for analogous systems.[6]
| Amine Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Primary Arylamine | BrettPhos precatalyst | LiHMDS | THF | 65-80 | 12-24 | 75-92 |
| Primary Alkylamine | BrettPhos precatalyst | LiHMDS | THF | 65-80 | 12-24 | 70-88 |
| Secondary Amine (cyclic) | RuPhos precatalyst | LiHMDS | THF | 65-80 | 12-24 | 85-95 |
| Amide/Carbamate | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100-120 | 16-24 | 60-85 |
Experimental Protocol: Buchwald-Hartwig Amination
This is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 1.5 equivalents)
-
Palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 1-2 mol%)
-
Strong base (e.g., LiHMDS or NaOtBu, 2.0 equivalents)
-
Anhydrous aprotic solvent (e.g., THF, Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and the palladium precatalyst (2 mol%).[6]
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous solvent (e.g., THF) via syringe.
-
Add the base (e.g., LiHMDS, 1M solution in THF, 2.0 eq.) dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction mixture to 65-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
Buchwald-Hartwig Catalytic Cycle
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling for C-C (alkynyl) Bond Formation
The Sonogashira coupling provides a reliable method for the synthesis of 3-alkynyl-6-fluoro-1H-indazoles by forming a carbon-carbon bond between the C-3 position and a terminal alkyne.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Data Presentation: Representative Conditions and Yields
The following table outlines common reaction conditions and expected yields for the Sonogashira coupling of aryl bromides with terminal alkynes.
| Alkyne Type | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Arylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | THF | 25-60 | 4-16 | 70-95 |
| Alkylacetylene | PdCl₂(PPh₃)₂ / CuI | DIPA | DMF | 25-80 | 6-24 | 65-90 |
| Silylacetylene | [DTBNpP]Pd(crotyl)Cl (Cu-free) | TMP | DMSO | 25 (rt) | 2-18 | 75-97 |
DIPA: Diisopropylamine, TMP: 2,2,6,6-Tetramethylpiperidine
Experimental Protocol: Sonogashira Coupling
This is a general protocol and may require optimization for the specific alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a degassed solution of this compound (1.0 eq.) in a mixture of THF and Et₃N (e.g., 2:1 ratio), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and CuI (10 mol%).[8]
-
Degas the reaction mixture again for 5-10 minutes at room temperature.
-
Add the terminal alkyne (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-16 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite and wash with the organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
General Experimental Workflow
Caption: A typical experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols: Design and Synthesis of Novel 3-Bromo-6-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design, synthesis, and characterization of novel derivatives based on the 3-Bromo-6-fluoro-1H-indazole scaffold. This versatile building block is a key intermediate for the development of potent kinase inhibitors and other biologically active molecules.
Overview
The 1H-indazole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the ATP-binding pocket of various protein kinases. The strategic placement of a bromine atom at the 3-position allows for versatile functionalization through palladium-catalyzed cross-coupling reactions, while the fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties. This document outlines the synthesis of the core scaffold and its derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions to generate libraries of potential drug candidates.
Synthesis of this compound
A plausible and efficient synthetic route to this compound is a multi-step process starting from a readily available substituted aniline. The following protocol is adapted from established methods for the synthesis of similar indazole derivatives.
Experimental Protocol: Synthesis of this compound
-
Diazotization: Dissolve 2-amino-4-fluorobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 1-2 hours.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC or HPLC). Cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 6-fluoro-1H-indazole product.
-
Bromination: Dissolve the 6-fluoro-1H-indazole obtained from the previous step in a suitable solvent, such as acetic acid. Slowly add a solution of bromine in acetic acid dropwise at room temperature. Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Data (Predicted)
| Analysis | Expected Data |
| ¹H NMR | Signals corresponding to aromatic protons and the N-H proton of the indazole ring. |
| ¹³C NMR | Signals for the seven carbon atoms of the indazole core, with splitting patterns indicative of fluorine coupling. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₇H₄BrFN₂ (215.02 g/mol ). |
Note: For detailed, experimentally verified characterization data, refer to available supplier documentation.[1]
Derivatization of this compound
The bromine atom at the 3-position of the indazole core is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. The two primary methods for derivatization are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between the 3-position of the indazole and various aryl or heteroaryl boronic acids or esters.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Reaction Conditions: Seal the vial and heat the reaction mixture in a microwave reactor or a conventional oil bath at a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer, concentrate, and purify the product by column chromatography.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of a diverse range of primary and secondary amines at the 3-position of the indazole core.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium precatalyst (e.g., BrettPhos or RuPhos precatalyst, 2 mol%), and a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add an anhydrous aprotic solvent, such as tetrahydrofuran (THF), via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature typically between 65 and 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution. Extract the product with an organic solvent, dry the organic layer, concentrate, and purify by column chromatography.
Application in Drug Discovery: Kinase Inhibition
Derivatives of the 6-fluoro-1H-indazole scaffold have shown significant potential as inhibitors of various protein kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2. The following tables summarize representative data for analogous indazole derivatives, demonstrating the potential for novel compounds derived from this compound.
Table 1: Representative Suzuki-Miyaura Coupling Products and Biological Activity
| Derivative | R Group (from Arylboronic Acid) | Target Kinase | IC₅₀ (nM) | Reference |
| 1 | 4-(4-methylpiperazin-1-yl)phenyl | VEGFR-2 | 15 | Adapted from[2] |
| 2 | 3-pyridyl | Pim-1 | 25 | Adapted from[3] |
| 3 | 4-methoxyphenyl | FGFR1 | 50 | Adapted from[4] |
| 4 | 1H-pyrazol-4-yl | VEGFR-2 | 8 | Adapted from[2] |
Table 2: Representative Buchwald-Hartwig Amination Products and Biological Activity
| Derivative | R Group (from Amine) | Target Kinase | IC₅₀ (nM) | Reference |
| 5 | Aniline | ALK | 12 | Adapted from[4] |
| 6 | Cyclopropylamine | FLT3 | 5 | Adapted from[5] |
| 7 | Morpholine | PDGFRα | 17 | Adapted from[5] |
| 8 | 4-fluorobenzylamine | N/A (Anticancer) | 14,300 (HCT116) | [6] |
Signaling Pathway: VEGFR-2 Inhibition
Many indazole-based compounds function as ATP-competitive inhibitors of VEGFR-2, a key mediator of angiogenesis. By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and new blood vessel formation.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. The detailed protocols for its synthesis and derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions provide a robust platform for the generation of compound libraries for drug discovery, particularly in the area of oncology. The representative data presented herein underscore the potential of this scaffold in the development of potent kinase inhibitors.
References
- 1. 885522-04-3|this compound|BLD Pharm [bldpharm.com]
- 2. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]
- 3. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols: The Utility of 3-Bromo-6-fluoro-1H-indazole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in medicinal chemistry for the identification of lead compounds. This approach utilizes small, low molecular weight molecules, or "fragments," for screening against biological targets. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets with high affinity.[1] Specifically, substituted indazoles are prominent in the development of protein kinase inhibitors.[2][3] This document provides detailed application notes and protocols for the use of the fragment-like molecule, 3-Bromo-6-fluoro-1H-indazole, in FBDD campaigns, with a particular focus on the discovery of novel kinase inhibitors.
While specific data on this compound in FBDD is limited in publicly available literature, this document extrapolates from methodologies used for structurally related indazole derivatives and general FBDD principles to provide a comprehensive guide for researchers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its evaluation as a fragment in drug discovery, influencing its solubility, permeability, and binding characteristics.
| Property | Value | Reference |
| CAS Number | 885522-04-3 | |
| Molecular Formula | C₇H₄BrFN₂ | |
| Molecular Weight | 215.02 g/mol | |
| Appearance | Off-white to light yellow powder | |
| Solubility | Soluble in DMSO, Methanol | |
| Storage | 2-8°C, protected from light |
Experimental Protocols
1. Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for indazole synthesis. A potential starting material is 4-fluoro-2-nitrotoluene. The following protocol is a generalized procedure and may require optimization.
Workflow for the Synthesis of this compound
Caption: A potential synthetic workflow for this compound.
Protocol:
-
Reduction of 4-Fluoro-2-nitrotoluene:
-
To a solution of 4-fluoro-2-nitrotoluene in a suitable solvent (e.g., ethanol/water mixture), add a reducing agent such as iron powder and an acid catalyst like ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction, filter through celite, and extract the product (4-fluoro-2-methylaniline) with an organic solvent.
-
Purify the product by column chromatography.
-
-
Diazotization and Cyclization to 6-Fluoro-1H-indazole:
-
Dissolve 4-fluoro-2-methylaniline in an acidic solution (e.g., hydrochloric acid) and cool to 0-5°C.
-
Slowly add a solution of sodium nitrite in water, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at 0-5°C for a specified time.
-
Carefully neutralize the reaction mixture to induce cyclization and precipitation of 6-fluoro-1H-indazole.
-
Collect the solid by filtration and dry under vacuum.
-
-
Bromination to this compound:
-
Dissolve 6-fluoro-1H-indazole in a suitable solvent such as acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent and purify by column chromatography to yield this compound.
-
2. Fragment Screening using Biophysical Methods
Due to their low binding affinities, fragments are typically screened using sensitive biophysical techniques. The following are generalized protocols that can be adapted for this compound.
General Workflow for Fragment Screening
Caption: A typical workflow for a fragment-based screening campaign.
a) Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Protocol:
-
Prepare a solution of the target protein in a suitable buffer.
-
In a 96- or 384-well PCR plate, add the protein solution, a fluorescent dye (e.g., SYPRO Orange), and the fragment (this compound) at a final concentration typically in the range of 100 µM to 1 mM. Include appropriate controls (protein only, protein with DMSO).
-
Seal the plate and place it in a real-time PCR instrument.
-
Run a melt curve experiment, gradually increasing the temperature and monitoring the fluorescence.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm in the presence of the fragment indicates binding.
b) Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Protocol:
-
Immobilize the target protein on a sensor chip.
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Response Units, RU) over time to generate sensorgrams.
-
Regenerate the sensor surface between injections.
-
Analyze the data to determine the binding affinity (KD), and association (ka) and dissociation (kd) rates.
3. Biochemical Kinase Assay (Example: ADP-Glo™ Assay)
Once a fragment hit is validated, its inhibitory activity against the target kinase can be quantified using a biochemical assay. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Protocol:
-
Kinase Reaction:
-
In a white, opaque 96- or 384-well plate, set up the kinase reaction containing the target kinase, a suitable substrate, ATP, and varying concentrations of this compound (or its derivatives).
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]
-
-
Signal Generation:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4] Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and initiate a luciferase/luciferin reaction, generating a luminescent signal.[5] Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[5]
-
Signaling Pathway Visualization
Indazole derivatives are well-known inhibitors of various protein kinases involved in cancer signaling pathways. For instance, they can target kinases in the VEGFR signaling cascade, which is crucial for angiogenesis.
VEGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of the VEGFR signaling pathway by an indazole-based compound.
Data Presentation
While specific quantitative data for this compound is not available, the following table illustrates how screening and bioassay data for this fragment could be presented.
Table 1: Hypothetical Screening and Activity Data for this compound
| Assay Type | Target Protein | Parameter | Result |
| DSF | Kinase X | ΔTm (°C) | +5.2 |
| SPR | Kinase X | KD (µM) | 350 |
| Biochemical Assay | Kinase X | IC50 (µM) | >500 |
| DSF | Kinase Y | ΔTm (°C) | +0.5 |
| SPR | Kinase Y | KD (µM) | No binding detected |
| Biochemical Assay | Kinase Y | IC50 (µM) | Not determined |
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of kinase inhibitors. Its indazole core provides a well-established scaffold for binding to the ATP pocket of kinases, while the bromo and fluoro substituents offer vectors for chemical elaboration to improve potency and selectivity. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to utilize this fragment in their drug discovery efforts. It is important to reiterate that these are generalized protocols and should be adapted and optimized for specific target proteins and experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Bromo-6-fluoro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 3-Bromo-6-fluoro-1H-indazole. This resource includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: The most prevalent and adaptable strategy involves a two-step process: first, the synthesis of the 6-fluoro-1H-indazole core, followed by a regioselective bromination at the C3 position. The initial synthesis of 6-fluoro-1H-indazole can be achieved through the cyclization of appropriate precursors, such as substituted anilines. The subsequent bromination is typically accomplished using an electrophilic brominating agent.
Q2: What are the critical parameters to control during the bromination step to ensure high yield and selectivity for the 3-bromo isomer?
A2: Key parameters to control during the bromination of 6-fluoro-1H-indazole include the choice of brominating agent, solvent, reaction temperature, and reaction time. The use of milder brominating agents like N-Bromosuccinimide (NBS) can offer better control over the reaction compared to harsher reagents like liquid bromine. Temperature control is crucial to minimize the formation of side products.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: Common side products include di-brominated indazoles and other regioisomers. Over-bromination can be minimized by the slow, dropwise addition of the brominating agent and careful monitoring of the reaction's progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] The formation of undesired regioisomers is often influenced by the reaction conditions, particularly the solvent and temperature.
Q4: My overall yield is low. What are the most likely causes?
A4: Low yields can stem from several factors. In the initial cyclization to form the indazole ring, incomplete reaction or side reactions can reduce the amount of starting material for the bromination step. During bromination, suboptimal temperature, incorrect stoichiometry of reagents, or moisture can all negatively impact the yield. Finally, product loss during workup and purification is a common issue.
Q5: How can I effectively purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel or by recrystallization.[1] The choice of solvent system for both techniques is critical for separating the desired product from unreacted starting materials and side products. For highly pure material, preparative HPLC can also be employed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Yield in Bromination Step | Incomplete reaction. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Slightly increase the reaction temperature, being careful to avoid side product formation. |
| Degradation of starting material or product. | - Ensure anhydrous reaction conditions.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Suboptimal brominating agent. | - Experiment with different brominating agents (e.g., NBS, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)). | |
| Formation of Multiple Products (Poor Selectivity) | Over-bromination (di- and tri-brominated products). | - Use a precise 1:1 stoichiometry of the brominating agent to the 6-fluoro-1H-indazole.- Add the brominating agent portion-wise or as a dilute solution over an extended period.[1] |
| Formation of undesired regioisomers. | - Modify the solvent polarity. A survey of solvents from non-polar (e.g., Dichloromethane) to polar aprotic (e.g., Acetonitrile, DMF) may be necessary.- Optimize the reaction temperature; lower temperatures often favor higher selectivity. | |
| Difficulty in Product Isolation | Product loss during aqueous workup. | - Adjust the pH of the aqueous phase to ensure the product is in its neutral, less soluble form before extraction.- Use a larger volume of organic solvent for extraction or perform multiple extractions. |
| Co-elution of impurities during column chromatography. | - Test different solvent systems with varying polarities for optimal separation.- Consider using a different stationary phase for chromatography. | |
| Oily product that is difficult to crystallize. | - Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization.- Use a seed crystal if available. |
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-1H-indazole (Hypothetical)
This protocol is adapted from general procedures for indazole synthesis.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methylaniline (1 equivalent) in glacial acetic acid.
-
Diazotization: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10°C.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Cool the reaction mixture and pour it into a beaker of ice water. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-fluoro-1H-indazole.
Protocol 2: C3-Bromination of 6-fluoro-1H-indazole
This protocol is based on general methods for the direct bromination of indazoles.
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Reaction Setup: Dissolve 6-fluoro-1H-indazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.
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Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to afford this compound.
Data Presentation: Optimizing Bromination Conditions
The following tables summarize how different reaction conditions can affect the yield of brominated indazoles, based on literature for analogous compounds. This data can guide the optimization of the this compound synthesis.
Table 1: Effect of Brominating Agent on Yield
| Brominating Agent | Substrate | Solvent | Temperature (°C) | Yield (%) | Reference Compound |
| Br₂ | 5-nitro-1H-indazole | DMF | Room Temp | 95 | 3-bromo-5-nitro-1H-indazole |
| NBS | 2,6-dichlorobenzonitrile | H₂SO₄ | 55 | 81 | 3-bromo-2,6-dichlorobenzonitrile |
| DBDMH | 2-phenyl-2H-indazole | Ethanol | 40 | High (Ultrasound) | 3-bromo-2-phenyl-2H-indazole |
Table 2: Influence of Solvent and Base on Bromination Yield
| Solvent | Base | Substrate | Yield (%) | Reference Compound |
| DMF | - | 5-nitro-1H-indazole | 95 | 3-bromo-5-nitro-1H-indazole |
| Acetonitrile | - | General Aromatics | Variable | General |
| Ethanol | Na₂CO₃ | 2-phenyl-2H-indazole | High | 3-bromo-2-phenyl-2H-indazole |
| Dichloromethane | - | General Aromatics | Variable | General |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A two-step synthetic workflow for this compound.
Troubleshooting Logic for Low Bromination Yield
Caption: A logical flowchart for troubleshooting low yield in the bromination step.
References
Technical Support Center: Synthesis of 3-Bromo-6-fluoro-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-6-fluoro-1H-indazole. It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during its preparation and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the formation of the indazole ring to produce 6-fluoro-1H-indazole, typically via the diazotization and cyclization of a suitable precursor like 4-fluoro-2-methylaniline. The second step is the regioselective bromination of 6-fluoro-1H-indazole at the 3-position using a suitable brominating agent.
Q2: What are the most likely impurities to be found in a sample of this compound?
Common impurities can be categorized as follows:
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Unreacted Starting Materials: Residual 6-fluoro-1H-indazole is a common impurity if the bromination reaction does not go to completion.
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Over-brominated Byproducts: The formation of dibromo-6-fluoro-1H-indazoles can occur if an excess of the brominating agent is used or if the reaction conditions are not carefully controlled.
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Isomeric Impurities: While bromination is generally favored at the 3-position, small amounts of other positional isomers may be formed.
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Residual Solvents and Reagents: Solvents used during the reaction and purification steps (e.g., acetic acid, ethyl acetate, heptane) and byproducts from the brominating agent can be present in the final product.
Q3: How can I best monitor the progress of the bromination reaction?
Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the progress of the bromination reaction. By comparing the reaction mixture to a standard of the starting material (6-fluoro-1H-indazole), you can observe the disappearance of the starting material and the appearance of the desired product and any byproducts.
Q4: What are the recommended methods for purifying crude this compound?
The primary methods for purification are:
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Recrystallization: This is an effective method for removing many impurities, provided a suitable solvent system can be identified.
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Column Chromatography: For separating closely related impurities such as isomers and over-brominated byproducts, column chromatography on silica gel is a versatile and widely used technique.
Q5: Are there any specific safety precautions to consider during this synthesis?
Yes, several safety precautions are crucial. Brominating agents are often corrosive and toxic, and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazotization reactions can be exothermic and may produce unstable intermediates; therefore, strict temperature control is essential.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete bromination of 6-fluoro-1H-indazole. | Increase the reaction time or slightly increase the stoichiometry of the brominating agent. Ensure the reaction temperature is optimal. |
| Product loss during work-up or purification. | Optimize the extraction and purification steps. Ensure the pH is appropriate during aqueous washes to minimize product loss. For column chromatography, select an appropriate solvent system to ensure good separation and recovery. | |
| Presence of significant amounts of unreacted 6-fluoro-1H-indazole | Insufficient amount of brominating agent or short reaction time. | Increase the molar equivalent of the brominating agent and/or extend the reaction time. Monitor the reaction by TLC or HPLC until the starting material is consumed. |
| Formation of di-bromo impurities | Excess of brominating agent or prolonged reaction time. | Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution to maintain better control. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of unknown impurities in NMR or HPLC | Formation of isomeric byproducts or degradation of the product. | Characterize the impurity using techniques like LC-MS to determine its molecular weight. Based on the structure, adjust the reaction conditions (e.g., temperature, solvent) to minimize its formation. Ensure the product is stored under appropriate conditions (cool, dry, and protected from light) to prevent degradation. |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, fresh solvents for the reaction and purification. |
Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-1H-indazole
This protocol is a representative procedure for the synthesis of the precursor to this compound.
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Diazotization:
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In a reaction vessel, dissolve 4-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid).
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Cool the solution to 0-5 °C using an ice bath.
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Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature is maintained below 5 °C.
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Stir the reaction mixture at this temperature for 1-2 hours.
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Cyclization:
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Slowly warm the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours, or until the reaction is complete as monitored by TLC or HPLC.
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Cool the mixture to room temperature and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to yield crude 6-fluoro-1H-indazole.
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Protocol 2: Synthesis of this compound
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Bromination:
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Dissolve the 6-fluoro-1H-indazole obtained from Protocol 1 in a suitable solvent, such as acetic acid.
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Slowly add a solution of a brominating agent (e.g., bromine in acetic acid or N-bromosuccinimide) dropwise at room temperature.
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Stir the reaction mixture for 4-6 hours, monitoring the progress by TLC or HPLC.
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Work-up and Purification:
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Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench any excess bromine.
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Extract the product with a suitable organic solvent, such as ethyl acetate.
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Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
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Protocol 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose method that can be used as a starting point for the analysis of this compound. Optimization may be required based on the specific impurities present.
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
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Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol.
Visualizations
Caption: Synthetic pathway for this compound highlighting a potential side reaction.
Caption: Analytical and purification workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
Technical Support Center: Purification of 3-Bromo-6-fluoro-1H-indazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3-Bromo-6-fluoro-1H-indazole by column chromatography. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: The standard choice for the stationary phase is silica gel (SiO₂). Its polarity is well-suited for the separation of many organic compounds, including substituted indazoles.
Q2: How do I choose an appropriate mobile phase (eluent)?
A2: The choice of eluent is critical for good separation. A typical starting point for a compound like this compound would be a non-polar solvent with a more polar modifier. A common combination is a mixture of hexanes (or heptane) and ethyl acetate. The optimal ratio should be determined by Thin Layer Chromatography (TLC) analysis before performing the column chromatography.
Q3: What are the potential impurities I might encounter?
A3: Impurities can originate from the synthetic route used to prepare the compound. Common impurities may include:
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Starting materials: Incomplete reaction can lead to the presence of initial reagents.
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Byproducts: Side reactions can generate various byproducts, such as over-brominated species (di-bromo indazoles) or regioisomers.[1]
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Reagents and Solvents: Residual solvents from the reaction or purification steps are common. Reagents used in the synthesis, like brominating agents, may also be present in trace amounts.[1]
Q4: How can I assess the purity of the final product?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also provide a preliminary indication of purity.[2]
Experimental Protocols
Proposed Protocol for Column Chromatography Purification
This protocol is a recommended starting point and may require optimization based on the specific impurity profile of your crude material.
1. Materials:
- Crude this compound
- Silica gel (for column chromatography)
- Solvents: Hexanes (or Heptane) and Ethyl Acetate (HPLC grade)
- Glass column, sand, and collection tubes
2. Thin Layer Chromatography (TLC) Analysis:
- Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Spot the solution onto a TLC plate.
- Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
- Visualize the spots under UV light.
- The ideal solvent system will show good separation between the desired product spot and any impurities, with the product having an Rf value between 0.2 and 0.4.
3. Column Preparation:
- Securely clamp the column in a vertical position.
- Plug the bottom of the column with a small piece of cotton or glass wool.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the chosen eluent.
- Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
- Add another thin layer of sand on top of the silica gel.
4. Sample Loading and Elution:
- Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
- Carefully load the sample onto the top of the silica gel.
- Begin eluting the column with the mobile phase, collecting fractions in separate tubes.
- Monitor the separation by collecting small samples from the eluting solvent and analyzing them by TLC.
5. Product Isolation:
- Combine the fractions that contain the pure product.
- Remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| LogP | 2.4645 |
| Topological Polar Surface Area (TPSA) | 28.68 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
Data sourced from computational chemistry predictions.
Table 2: Suggested TLC Solvent Systems for Method Development
| Hexanes:Ethyl Acetate Ratio | Expected Rf Range (for initial screening) |
| 95:5 | High |
| 90:10 | Medium-High |
| 80:20 | Medium |
| 70:30 | Low-Medium |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or no separation of compounds | - Inappropriate solvent system (eluent is too polar or not polar enough).- Column was not packed properly, leading to channeling. | - Optimize the eluent system using TLC. Start with a less polar system and gradually increase polarity.- Repack the column carefully, ensuring a homogenous and even bed of silica. |
| Product is eluting too quickly (high Rf) | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexanes). |
| Product is not eluting from the column (low Rf) | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., ethyl acetate). A gradient elution (gradually increasing polarity) may be necessary. |
| Streaking or tailing of spots on TLC and bands on the column | - The sample was overloaded on the column.- The compound may be slightly acidic or basic, interacting strongly with the silica.- The compound is not fully soluble in the eluent. | - Use a larger column or reduce the amount of sample loaded.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the sample is fully dissolved before loading. If necessary, use a stronger, more polar solvent to dissolve the sample and adsorb it onto a small amount of silica before loading. |
| Cracks or bubbles in the silica bed | - The column ran dry at some point.- The silica was not properly degassed before packing. | - Always keep the solvent level above the top of the silica gel.- Ensure the silica slurry is well-mixed and allowed to settle without air pockets. |
Visualizations
References
Troubleshooting low yield in Suzuki coupling of 3-Bromo-6-fluoro-1H-indazole
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yield and other common issues encountered during the Suzuki coupling of 3-Bromo-6-fluoro-1H-indazole. The following resources provide targeted solutions to specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no conversion of my this compound. What are the primary factors to investigate?
Low or no conversion in a Suzuki coupling reaction is a common issue that can often be resolved by systematically evaluating the key reaction components. The electronic nature of the 6-fluoro-1H-indazole ring can influence the reactivity of the C-Br bond.
Potential Causes and Solutions:
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Inactive Catalyst: The Pd(0) species is the active catalyst, and its formation or stability might be compromised.
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Troubleshooting:
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Use a fresh batch of palladium catalyst. Some Pd(II) precatalysts require in-situ reduction, which might be inefficient under your current conditions.
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Ensure your solvent is thoroughly degassed to prevent oxidation of the Pd(0) species.[1] Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]
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Consider using a more robust, air-stable precatalyst, such as a palladacycle.
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Suboptimal Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this heteroaryl bromide.
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Troubleshooting:
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Employ bulky, electron-rich phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos), which can facilitate the oxidative addition and reductive elimination steps.[3]
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For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can be highly effective.[3]
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Screening different ligands is often necessary to find the optimal choice for your specific substrate combination.
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Inappropriate Base or Solvent System: The choice of base and solvent is critical and highly interdependent.
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Troubleshooting:
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A screening of bases is recommended. For challenging substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[3]
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Ensure the base is finely powdered and dry for anhydrous reactions.
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Commonly used solvents include ethereal solvents like 1,4-dioxane or THF, often with a co-solvent of water or ethanol.[3] Water is often necessary to solubilize inorganic bases.[1]
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Q2: My reaction is producing a significant amount of a dehalogenated byproduct (6-fluoro-1H-indazole). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the bromine atom is replaced by a hydrogen atom.
Potential Causes and Solutions:
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Source of Hydride: The hydride can originate from various sources in the reaction mixture, including the solvent, base, or impurities.
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Troubleshooting:
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Use anhydrous solvents if the reaction protocol allows.
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If a protic solvent is required, minimize its amount.
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Certain bases or additives can promote this side reaction. Consider screening alternative bases.
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Reaction Temperature and Time: Higher temperatures and prolonged reaction times can sometimes favor side reactions.
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Troubleshooting:
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Attempt the reaction at a lower temperature for a longer duration.
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Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
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Q3: I am observing homocoupling of my boronic acid. What are the likely causes and how can I prevent it?
Homocoupling of the boronic acid is often promoted by the presence of oxygen.
Potential Causes and Solutions:
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Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and can also contribute to catalyst decomposition.
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Troubleshooting:
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Ensure all reaction components, including the solvent, are rigorously degassed. Using the freeze-pump-thaw method for solvent degassing is highly effective.
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Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
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Q4: My boronic acid appears to be degrading during the reaction, leading to low yield. What is happening and what can I do?
Protodeboronation, the cleavage of the C-B bond, is a frequent side reaction, especially with electron-rich or heteroaromatic boronic acids.
Potential Causes and Solutions:
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Harsh Reaction Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.
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Troubleshooting:
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Use a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
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Running the reaction under anhydrous conditions can significantly reduce this side reaction as water is the primary proton source.
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Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction.
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Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for the Suzuki coupling of this compound, based on literature for similar substrates. Optimization will likely be required for your specific coupling partner.
Table 1: Recommended Catalyst and Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 2 - 5 | A common starting point, but may have limited effectiveness.[3] |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | 1 - 3 | Buchwald ligands are often effective for challenging substrates.[3] |
| Pd(dppf)Cl₂ | - | 2 - 5 | Has shown good performance for couplings with bromoindazoles. |
Table 2: Recommended Base and Solvent Combinations
| Base | Solvent System | Typical Concentration | Notes |
| Cs₂CO₃ | 1,4-Dioxane / Water (e.g., 4:1) | 2 - 3 equivalents | A strong base often used for difficult couplings.[3] |
| K₃PO₄ | Toluene / Water | 2 - 3 equivalents | Another effective strong base. |
| K₂CO₃ | DME / Water (e.g., 4:1) | 2 equivalents | A milder base that can help minimize side reactions like protodeboronation. |
Table 3: General Reaction Parameters
| Parameter | Recommended Range | Notes |
| Temperature | 80 - 120 °C | Higher temperatures may be required, but can also lead to catalyst decomposition. Microwave heating can be effective.[3] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time. |
Experimental Protocols
Protocol 1: Standard Conditions for Suzuki Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound.
-
Reagent Preparation: In a dry reaction vessel, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,2-dimethoxyethane (DME) and water.
-
Catalyst Addition: Under a positive pressure of inert gas, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq.).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
This protocol is recommended for reactions that show low conversion under standard conditions or when using sterically hindered or electron-deficient boronic acids.
-
Reagent Preparation: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 2.5 eq.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with argon three times.
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 eq.) and a bulky phosphine ligand (e.g., SPhos, 0.04 eq.).
-
Solvent Addition: Add degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yield in Suzuki coupling.
Caption: Key parameters influencing reaction yield and potential side reactions.
References
Preventing over-bromination in indazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing over-bromination during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: I am observing significant amounts of di- and tri-brominated indazole in my reaction. What is the primary cause of this over-bromination?
A1: Over-bromination is typically a result of excessive brominating agent, harsh reaction conditions, or prolonged reaction times. The indazole ring is susceptible to electrophilic substitution at multiple positions, and controlling the reaction to favor mono-substitution is critical. One of the main challenges is to control the regioselectivity of the bromination to avoid the formation of undesired isomers and over-brominated products.[1]
Q2: How can I control the stoichiometry of the brominating agent to prevent over-bromination?
A2: Precise control over the stoichiometry of the brominating agent is crucial. Using a 1:1 or slightly higher molar ratio of the brominating agent to the indazole substrate is a good starting point for mono-bromination. It is recommended to add the brominating agent dropwise or in portions to maintain a low concentration in the reaction mixture, which helps to minimize over-bromination.[2] For instance, in the synthesis of 2-phenyl-2H-indazole, using 1.0 equivalent of N-Bromosuccinimide (NBS) at 25 °C resulted in an 88% yield of the mono-brominated product.[3]
Q3: What is the effect of temperature on the selectivity of indazole bromination?
A3: Temperature plays a significant role in controlling the selectivity of the bromination reaction. Generally, lower temperatures favor mono-bromination by reducing the overall reactivity of the system. If you are experiencing over-bromination, consider running the reaction at a lower temperature. For example, in the synthesis of 3-bromo-5-nitro-1H-indazole, the reaction temperature was maintained at -5°C during the addition of bromine.[4]
Q4: Which brominating agent is best for selective mono-bromination of indazoles?
A4: N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are commonly used for the regioselective bromination of indazoles and are often preferred over liquid bromine (Br₂) to avoid the formation of byproducts.[1][3][5] DBDMH has been suggested as a cost-effective alternative to NBS as it contains two bromine atoms, potentially allowing for the use of half the amount compared to NBS.[6] The choice of brominating agent can also be influenced by the specific indazole substrate and the desired position of bromination.
Q5: How does the choice of solvent affect the outcome of the bromination reaction?
A5: The solvent can influence the reactivity of the brominating agent and the solubility of the indazole substrate, thereby affecting the product distribution. Common solvents for indazole bromination include ethanol, acetonitrile, and acetic acid.[2][3] The optimal solvent should be determined empirically for each specific reaction. For the mono-bromination of 2-phenyl-2H-indazole with NBS, ethanol was found to be a suitable solvent, providing a 97% yield of the desired product.[7]
Q6: How can I monitor the progress of the reaction to avoid over-bromination?
A6: Close monitoring of the reaction progress is essential. Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to track the consumption of the starting material and the formation of the desired mono-brominated product and any over-brominated byproducts.[2] The reaction should be quenched as soon as the optimal conversion to the mono-brominated product is achieved.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| High percentage of di-brominated product | 1. Excess brominating agent.[3] 2. Reaction temperature is too high. 3. Prolonged reaction time. | 1. Reduce the equivalents of the brominating agent to 1.0-1.1 equivalents. 2. Lower the reaction temperature. 3. Monitor the reaction closely with TLC/HPLC and quench once the starting material is consumed. |
| Formation of multiple isomers | 1. Use of a non-selective brominating agent (e.g., Br₂).[3] 2. Reaction conditions favoring multiple substitution patterns. | 1. Switch to a more regioselective brominating agent like NBS or DBDMH.[5] 2. Optimize reaction conditions (solvent, temperature) to favor the desired isomer. |
| Low yield of mono-brominated product | 1. Insufficient brominating agent. 2. Reaction not going to completion. 3. Unoptimized reaction conditions. | 1. Slightly increase the equivalents of the brominating agent (e.g., to 1.2-1.3 equivalents).[7] 2. Increase the reaction time or slightly increase the temperature while carefully monitoring for over-bromination. 3. Screen different solvents and temperatures to find the optimal conditions. |
Experimental Protocols
Protocol 1: Selective Mono-bromination of 2-phenyl-2H-indazole using NBS
This protocol is adapted from a metal-free regioselective halogenation method.[3]
Materials:
-
2-phenyl-2H-indazole (1a)
-
N-Bromosuccinimide (NBS)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL), add NBS (0.3 mmol, 1.0 equiv.).
-
Stir the reaction mixture at 50 °C in the air for 2.0 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Ultrasound-assisted C3-Bromination of Indazoles using DBDMH
This protocol utilizes ultrasound for a rapid and efficient bromination.[5][8]
Materials:
-
Indazole substrate
-
1,3-dibromo-5,5-dimethylhydantoin (DBDMH)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
Procedure:
-
In a reaction vessel, combine the indazole substrate (0.2 mmol), DBDMH (0.2 mmol), and Na₂CO₃ (0.4 mmol).
-
Add ethanol (2.0 mL) to the mixture.
-
Place the vessel in an ultrasonic bath (40 kHz/50 W) and sonicate at 40 °C for 30 minutes.
-
Monitor the reaction by TLC.
-
After completion, evaporate the solvent and purify the residue by column chromatography.
Visualizations
Caption: Reaction pathway of indazole bromination.
Caption: Troubleshooting workflow for over-bromination.
Caption: Key parameters influencing selective bromination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06867B [pubs.rsc.org]
- 6. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Improving regioselectivity in the functionalization of 3-Bromo-6-fluoro-1H-indazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on improving regioselectivity in the functionalization of 3-Bromo-6-fluoro-1H-indazole. Below, you will find troubleshooting guides and frequently asked questions to address common challenges in obtaining the desired N1 or N2 substituted regioisomer.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the functionalization of this compound?
The main challenge lies in controlling the regioselectivity during N-functionalization (e.g., alkylation, arylation). Due to the presence of two nucleophilic nitrogen atoms (N1 and N2) in the indazole ring and the phenomenon of annular tautomerism, direct functionalization often yields a mixture of N1 and N2 isomers.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][3][4][5] Achieving high selectivity for a single regioisomer is crucial for the synthesis of specific biologically active molecules and requires careful optimization of reaction conditions.[1]
Q2: What key factors influence whether functionalization occurs at the N1 or N2 position?
Several factors critically influence the N1/N2 ratio of the products:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a significant impact. While this compound has fixed substituents, in a broader context, bulky groups at the C3 position can favor N1 alkylation. Conversely, electron-withdrawing groups at the C7 position can strongly direct substitution to the N2 position.[1][6]
-
Reaction Conditions (Base and Solvent): The choice of base and solvent is paramount. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N1-alkylation.[1][6][7] In contrast, weaker bases such as potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.[7][8][9] Acidic conditions may also promote N2-functionalization.[1]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1]
-
Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomers, whereas N2-products can be favored under kinetically controlled conditions.[1][5]
Q3: How can I selectively synthesize the N2-substituted isomer of this compound?
To favor the kinetically preferred N2-product, you can modify the reaction conditions to avoid thermodynamic equilibration. Specific strategies include:
-
Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate like diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD), can be tuned to favor the N2 isomer.[3][4][8]
-
Directed Synthesis: While not directly applicable to the starting material, synthetic routes that build the indazole ring, such as the Cadogan reductive cyclization, can provide regioselective access to 2H-indazoles (N2-substituted).[10][11]
Q4: What are the options for functionalizing the 3-bromo position?
The bromine atom at the C3 position is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents. Common methods include:
-
Suzuki-Miyaura Coupling: To form carbon-carbon bonds with boronic acids.[12]
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.[12]
Troubleshooting Guide
Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.
-
Solution 1: Change Base and Solvent for N1 Selectivity. To favor the thermodynamically more stable N1-substituted product, switch to a stronger, non-coordinating base in a less polar, aprotic solvent. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly recommended for improving N1-selectivity.[1][6][7] Cesium carbonate (Cs2CO3) can also be effective.[7]
-
Solution 2: Employ Mitsunobu Conditions for N2 Selectivity. If the N2 isomer is desired, consider using Mitsunobu conditions (an alcohol, PPh₃, and DIAD or DEAD).[3][8]
Problem: I am trying to achieve N1-selectivity with NaH in THF, but the yield is low.
-
Solution 1: Ensure Anhydrous Conditions. Sodium hydride reacts violently with water. Ensure all glassware is oven-dried and the THF is anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Solution 2: Temperature and Reaction Time. While the deprotonation is often done at 0 °C, the subsequent alkylation may require gentle heating (e.g., to 50 °C) to proceed at a reasonable rate.[1] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Solution 3: Purity of Starting Material. Ensure the this compound is pure, as impurities can interfere with the reaction.
Data on Regioselectivity in Indazole Alkylation
The following tables summarize quantitative data from studies on N-alkylation of various indazole substrates, which can serve as a guide for optimizing your reaction conditions.
Table 1: Conditions Favoring N1-Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Yield (%) |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | 91 |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | >99 : <1 | 89 |
| 5-bromo-3-CO₂Me-1H-indazole | Isopropyl tosylate | Cs₂CO₃ / Dioxane | >99 : <1 | 95 |
Data adapted from referenced literature.[6][7]
Table 2: Conditions Favoring N2-Alkylation
| Indazole Substrate | Alkylating Agent | Base/Solvent/Reagents | N1:N2 Ratio | Yield (%) |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | 4 : 96 | 88 |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | <1 : 99 | 94 |
| Methyl 1H-indazole-3-carboxylate | n-pentanol | PPh₃, DIAD / THF (Mitsunobu) | 1 : 2.5 | 20 (N1), 58 (N2) |
Data adapted from referenced literature.[8]
Table 3: Conditions Resulting in Mixed Regioselectivity
| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Total Yield (%) |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | ~1 : 1 | 51.6 (combined) |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | 53 : 47 | 84 (combined) |
Data adapted from referenced literature.[8]
Experimental Protocols
Protocol 1: Selective N1-Alkylation using NaH/THF
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[1]
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][2]
Protocol 2: N2-Alkylation via Mitsunobu Reaction
-
Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.[8]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling at C3
-
Preparation: In a microwave vial, combine this compound (or its N1/N2-functionalized derivative) (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base like cesium carbonate (Cs₂CO₃) (2-3 equivalents).[12]
-
Reaction: Add a suitable solvent (e.g., dioxane/water mixture). Seal the vial and heat the mixture in a microwave reactor or by conventional heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash with water.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.[12]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Managing Exothermic Reactions in Halogenated Indazole Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions during the synthesis of halogenated indazoles.
Troubleshooting Guides
Issue: Rapid Temperature Increase During Halogenation
| Symptom | Possible Cause | Recommended Action |
| The internal reaction temperature rises more than 5-10°C above the cooling bath temperature.[1][2] | 1. Reagent Addition Rate is Too High: The rate of adding the halogenating agent (e.g., NBS, NCS, I2) is too fast, generating heat quicker than the cooling system can dissipate it. | • Immediately stop the addition of the reagent.• Ensure the cooling bath is at the target temperature and functioning correctly.• Once the internal temperature has stabilized, resume addition at a significantly slower rate. |
| 2. Inadequate Cooling: The cooling bath (e.g., ice bath) is not sufficient to handle the heat generated by the reaction. | • Switch to a more efficient cooling system, such as a dry ice/acetone bath or a cryocooler.• Ensure good thermal contact between the reaction flask and the cooling medium. | |
| 3. Incorrect Solvent: The chosen solvent may have a low boiling point or poor heat transfer properties. | • For highly exothermic reactions, consider using a higher-boiling point solvent that is compatible with the reaction chemistry. |
Issue: Uncontrolled Gas Evolution
| Symptom | Possible Cause | Recommended Action | | :--- | :--- | | Vigorous and uncontrollable bubbling or foaming in the reaction mixture. | 1. Runaway Reaction: The exothermic reaction is accelerating, leading to rapid decomposition and gas release. This is particularly a risk during diazotization steps.[1] | • Emergency Stop: Cease all reagent addition and heating.• Enhance Cooling: Use a more potent cooling bath if possible.• Prepare for Quenching: Have a pre-cooled quenching solution ready to add if the reaction does not subside. | | | 2. Localized "Hot Spots": Poor stirring can lead to localized areas of high reagent concentration and temperature, causing rapid gas evolution. | • Increase the stirring rate to ensure homogenous mixing and temperature distribution. |
Frequently Asked Questions (FAQs)
Q1: Which steps in the synthesis of halogenated indazoles are most likely to be exothermic?
A1: The most significant exothermic events typically occur during:
-
Nitration: The introduction of a nitro group onto the indazole ring using a nitrating mixture (e.g., nitric acid and sulfuric acid) is highly exothermic and requires careful temperature control.[3]
-
Diazotization: If the synthesis route involves the formation of a diazonium salt from an amino group, this step is notoriously exothermic and requires strict temperature control, often between 1°C and 4°C, to prevent runaway reactions.[1]
-
Halogenation: The direct addition of halogens or halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) can be exothermic, especially on an electron-rich indazole ring.
-
Cyclization: The ring-closure step to form the indazole core can also release a significant amount of heat.[1]
Q2: What are the essential safety precautions to take before starting an indazole halogenation?
A2: Before beginning any experiment, a thorough risk assessment is crucial.[1] Key safety precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Fume Hood: Conduct all reactions in a well-ventilated fume hood to avoid exposure to toxic fumes.[4]
-
Cooling System: Have an adequate cooling system (e.g., ice bath, cryocooler) readily available and operational.[5]
-
Emergency Plan: Be aware of the location of safety equipment such as fire extinguishers, safety showers, and eyewash stations. Have a clear plan for quenching the reaction in case of an emergency.[4]
-
Know Your Chemicals: Review the Safety Data Sheets (SDS) for all reagents to understand their specific hazards and handling requirements.[4]
Q3: How can I monitor and control the temperature of my reaction effectively?
A3: Effective temperature control is vital for managing exothermic reactions.[5]
-
Internal Thermometer: Always use a thermometer placed directly in the reaction mixture to monitor the internal temperature, as it can be significantly higher than the external bath temperature.[1][2]
-
Controlled Addition: Use a dropping funnel or a syringe pump for the slow, dropwise addition of the halogenating agent. This allows you to control the rate of the reaction and heat generation.
-
Efficient Stirring: Ensure vigorous and constant stirring to promote even heat distribution and prevent the formation of localized hot spots.
Q4: What are some alternative, milder methods for halogenating indazoles?
A4: To minimize the risks associated with highly exothermic reactions, consider alternative methods:
-
Ultrasound-Assisted Halogenation: The use of ultrasound can promote the reaction under milder conditions, often leading to shorter reaction times and higher yields with reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[6][7][8]
-
Metal-Free Halogenation: Methods using N-halosuccinimides (NXS) in environmentally friendly solvents like ethanol or water can offer high regioselectivity and yields under milder conditions.[9][10]
-
Electrochemical Halogenation: This technique uses an electric current to generate the halogenating species in situ from simple sodium halides (NaX), avoiding the need for strong oxidants and often proceeding under mild conditions.[11]
Data Presentation
Table 1: Comparison of Brominating Agents for Indazole
| Reagent | Typical Conditions | Advantages | Common Issues |
| N-Bromosuccinimide (NBS) | Acetonitrile, reflux, 1.5 hrs or Acetic Acid, room temp | Readily available, easy to handle solid | Can lead to over-bromination, reaction can be exothermic |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol, 40°C, ultrasound, 30 min[7][12] | Fast reaction times, high yields, milder conditions[7][8] | Requires specialized ultrasound equipment |
| Bromine (Br2) | Various solvents (e.g., acetic acid, chloroform) | High reactivity | Highly corrosive and toxic, can lead to poor selectivity and side reactions |
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-1H-indazole via Nitration and Reduction followed by Bromination
This protocol involves multiple steps, with the nitration step being particularly exothermic.
Step 1: Nitration of 6-bromo-1H-indazole (Highly Exothermic) [3]
-
Dissolution & Cooling: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add 6-bromo-1H-indazole (1.97 g, 10 mmol) to concentrated sulfuric acid (10 mL). Stir until completely dissolved and cool the mixture to 0-5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare a pre-cooled mixture of concentrated nitric acid (1.5 mL) and concentrated sulfuric acid (1.5 mL).
-
Controlled Addition: Slowly add the nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice, causing the product to precipitate. Collect the solid by vacuum filtration, wash with water until neutral, and dry under vacuum.
Step 2: Reduction of the Nitro Group [3]
-
Reaction Setup: In a round-bottom flask, suspend the nitrated indazole (2.42 g, 10 mmol) and tin(II) chloride dihydrate (11.28 g, 50 mmol) in ethanol (50 mL).
-
Acidification and Heating: Add concentrated hydrochloric acid (20 mL) and heat the mixture to 60-70°C for 2-3 hours.
-
Neutralization and Extraction: Cool the mixture in an ice bath and carefully neutralize with a concentrated sodium hydroxide solution. Extract the product with ethyl acetate.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Decision tree for halogenation method selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Safety Precautions for Handling Exothermic Reactions - Google Docs [docs.google.com]
- 5. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Identification of side products in 3-Bromo-6-fluoro-1H-indazole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-6-fluoro-1H-indazole. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?
A1: The bromine atom at the C3 position of this compound is well-suited for palladium-catalyzed cross-coupling reactions. The two most common and powerful transformations are the Suzuki-Miyaura coupling for forming carbon-carbon (C-C) bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen (C-N) bonds.[1][2] These reactions are fundamental in medicinal chemistry for the synthesis of diverse libraries of compounds from a common starting material.
Q2: What are the primary side products I should be aware of when running a Suzuki-Miyaura coupling with this compound?
A2: When performing a Suzuki-Miyaura coupling, several side products can arise, reducing the yield of your desired product and complicating purification. The most common side products are:
-
Homocoupling of the boronic acid: This is the dimerization of your boronic acid reagent to form a symmetrical biaryl byproduct.[3] It is often caused by the presence of oxygen in the reaction mixture or the use of a Palladium(II) precatalyst.[3]
-
Hydrodehalogenation: This is the replacement of the bromine atom on the indazole ring with a hydrogen atom, resulting in the formation of 6-fluoro-1H-indazole. This can be a significant issue with fluorinated aryl halides.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is more prevalent with heteroaryl boronic acids.
Q3: I am observing a significant amount of dehalogenated product in my Buchwald-Hartwig amination. What are the likely causes and how can I minimize it?
A3: Dehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-rich heterocyclic substrates.[4] Key factors that can contribute to this include:
-
Ligand Choice: The phosphine ligand plays a critical role. For this substrate, bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are generally preferred as they can promote the desired C-N bond formation over reductive dehalogenation.[4][5]
-
Base Strength: Strong bases can sometimes promote dehalogenation. If you are using a strong base like sodium tert-butoxide, consider switching to a weaker base such as cesium carbonate or potassium phosphate.[4]
-
Reaction Temperature: Higher temperatures can sometimes favor dehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
N-H Acidity: The acidic N-H of the indazole can interact with the catalyst. N-protection (e.g., with a Boc group) can sometimes suppress dehalogenation, although this adds extra steps to the synthesis.[5][6]
Q4: I am getting a mixture of N1 and N2-arylated products in my Buchwald-Hartwig reaction. How can I control the regioselectivity?
A4: The regioselectivity of N-arylation on the indazole ring is a known challenge, as both N1 and N2 are potential sites for reaction. While C-N coupling at the C3 position is the primary goal of using this compound in a Buchwald-Hartwig reaction, undesired N-arylation can occur. Generally, N1-substituted indazoles are thermodynamically favored.[7] However, reaction conditions can be tuned to favor one isomer over the other. For selective N2-alkylation, specific methods using alkyl trichloroacetimidates under acidic conditions have been developed.[7][8] In the context of Buchwald-Hartwig amination at the C3 position, if N-arylation is a competing side reaction, protecting the indazole nitrogen with a suitable protecting group can ensure that the reaction occurs exclusively at the C3-Br position.[5]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solutions |
| Significant Homocoupling of Boronic Acid | Presence of dissolved oxygen in the reaction mixture. | Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution for an extended period.[3] |
| Use of a Pd(II) precatalyst which can directly mediate homocoupling. | Use a Pd(0) source like Pd(PPh₃)₄ or a precatalyst designed for clean generation of Pd(0). The addition of a mild reducing agent like potassium formate can also help minimize free Pd(II).[9] | |
| Low Yield of Desired Product | Inefficient catalyst turnover or deactivation. | Ensure high purity of all reagents and use anhydrous, deoxygenated solvents. Optimize the ligand-to-palladium ratio. Bulky, electron-rich phosphine ligands can improve catalyst performance.[10] |
| Incomplete reaction. | Monitor the reaction by TLC or LC-MS and consider extending the reaction time or moderately increasing the temperature. Microwave heating can sometimes improve yields and reduce reaction times.[11][12] | |
| Formation of Dehalogenated Byproduct | Suboptimal choice of ligand or base. | Screen different bulky, electron-rich phosphine ligands. Weaker bases like potassium carbonate or phosphate may be preferable to stronger bases.[4] |
| High reaction temperature. | Attempt the reaction at a lower temperature. | |
| Difficult Purification | Co-elution of the product with the homocoupled byproduct. | Optimize chromatographic conditions. If homocoupling is the issue, focus on preventing its formation in the first place by rigorously excluding oxygen. |
Buchwald-Hartwig Amination
| Issue | Potential Cause | Suggested Solutions |
| Significant Dehalogenation of Starting Material | Inappropriate ligand selection. | Use bulky biarylphosphine ligands such as Xantphos or Josiphos, which are known to minimize reductive dehalogenation.[4] |
| Base is too strong. | Switch from strong bases like NaOtBu to weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[4] | |
| High reaction temperature. | Lower the reaction temperature and monitor for conversion. | |
| Low or No Conversion | Poor quality of reagents or catalyst deactivation. | Use freshly distilled/dried solvents and pure amines. Ensure the palladium precatalyst and ligand are of high quality. |
| Incorrect base for the specific amine. | The choice of base is crucial and can be substrate-dependent. For many amines with 6-bromo-1H-indazole derivatives, LiHMDS has been shown to be effective.[5] | |
| Formation of N-arylated Side Products | Reaction at the indazole nitrogen instead of, or in addition to, the C3-Br position. | This is generally less favored when a C3-bromo substituent is present. However, to ensure exclusive C3-amination, consider protecting the indazole nitrogen with a group like Boc or SEM.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 eq.)
-
Aryl or heteroaryl boronic acid (1.2-1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
In an oven-dried Schlenk flask, combine this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a starting point and may need adjustment based on the specific amine used.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.1-1.2 eq.)
-
Palladium precatalyst (e.g., a RuPhos-based G3 precatalyst, 1-2 mol%)
-
Base (e.g., LiHMDS, 1M solution in THF, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., THF or toluene)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium precatalyst, and the ligand (if not using a precatalyst).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine.
-
Add the base dropwise to the stirred reaction mixture.
-
Seal the tube and heat the reaction to the desired temperature (e.g., 65-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling side products.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination side products.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wuxibiology.com [wuxibiology.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Optimizing reaction conditions for C-3 functionalization of indazoles
Welcome to the technical support center for the C-3 functionalization of indazoles. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of modifying the indazole scaffold at the C-3 position. Here you will find troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and key data to help optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is C-3 functionalization of indazoles a significant challenge?
A1: The C-3 functionalization of indazoles can be challenging due to several factors. Direct C-H activation at the C-3 position is often difficult due to the electronic properties of the indazole ring.[1][2][3] Many synthetic strategies, therefore, require initial halogenation or metallation at the C-3 position, adding extra steps to the overall synthesis.[4] Furthermore, the presence of the N-H group in 1H-indazoles can lead to issues with regioselectivity (N-1 vs. N-2 functionalization) and may require the use of protecting groups.[1][5][6]
Q2: What is the purpose of using a protecting group on the indazole nitrogen, and which ones are commonly used?
A2: Protecting the indazole nitrogen serves multiple purposes. It prevents undesired N-functionalization, improves solubility, and can direct regioselectivity during C-3 functionalization.[1][6] For instance, an N-2 protecting group like 2-(trimethylsilyl)ethoxymethyl (SEM) can efficiently direct regioselective C-3 lithiation.[6][7] Other commonly used protecting groups include tert-butoxycarbonyl (Boc) and methyl groups.[1][4]
Q3: How can I achieve regioselective N-1 versus N-2 alkylation of my indazole?
A3: Regioselectivity in N-alkylation is influenced by the choice of base, solvent, and the substitution pattern of the indazole ring.[5][8] For many substituted indazoles, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to strongly favor the formation of the N-1 isomer, often with greater than 99% regioselectivity.[5][8][9] This preference is often attributed to steric hindrance around the N-2 position and potential coordination of substituents with the cation of the base.[5]
Q4: What are the common side reactions in palladium-catalyzed cross-coupling reactions for C-3 functionalization, and how can they be minimized?
A4: Common side reactions in palladium-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, include boronic acid homocoupling and dehalogenation of the starting material.[10][11][12][13] Homocoupling is often caused by the presence of dissolved oxygen, which can be minimized by rigorously degassing the reaction solvent and mixture.[10] Dehalogenation can be a competing pathway, and its likelihood can be influenced by the choice of halide (bromo and chloro derivatives are sometimes superior to iodo derivatives in this regard), catalyst, and ligands.[11][12][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield in Suzuki-Miyaura Coupling | - Inactive catalyst- Poor choice of base or solvent- Presence of dissolved oxygen leading to catalyst deactivation and boronic acid homocoupling[10]- Steric hindrance on the indazole or coupling partner | - Use a pre-catalyst or ensure the active Pd(0) species is generated.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/ethanol/water).[1][14]- Thoroughly degas all solvents and the reaction mixture using methods like inert gas sparging or freeze-pump-thaw cycles.[10]- Consider a different palladium catalyst or ligand that is more effective for sterically hindered substrates. |
| Mixture of N-1 and N-2 Alkylated Products | - Non-optimal base and solvent combination- Electronic effects of substituents on the indazole ring | - For preferential N-1 alkylation, use NaH in anhydrous THF.[5]- The regiochemical outcome can be highly dependent on the substitution pattern of the indazole; re-optimization of conditions may be necessary for different substrates.[8][9] |
| Significant Homocoupling of Boronic Acid | - Presence of dissolved oxygen in the reaction mixture- Use of a Pd(II) pre-catalyst that can directly react with the boronic acid[10] | - Rigorously degas the solvent and reaction mixture before adding the catalyst.[10]- If using a Pd(II) salt, consider adding it to the reaction mixture after the other components and under an inert atmosphere. |
| Dehalogenation of the 3-Haloindazole Starting Material | - The specific halide (iodides can be more prone to dehalogenation than bromides or chlorides)[11][12][13]- Reaction conditions favoring reductive elimination from a hydrido-palladium intermediate | - If using a 3-iodoindazole, consider switching to the 3-bromo or 3-chloro analogue.[11][12][13]- Optimize the reaction conditions, including the choice of ligand and base, to disfavor the dehalogenation pathway. |
| Poor Reactivity in Direct C-H Arylation | - The C-3 position of 1H-indazoles can be unreactive.[2]- Inappropriate catalyst or ligand | - Consider using an N-protected indazole, as this can alter the electronic properties and reactivity of the C-3 position.- A palladium(II) catalyst with a phenanthroline ligand has been shown to be effective for the direct C-3 arylation of indazoles.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Haloindazoles
This protocol is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: In a dry reaction vessel, combine the 3-halo-indazole (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[14]
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of dioxane and water (e.g., 4:1 v/v).[14]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (4-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Regioselective N-1 Alkylation of Indazoles
This protocol is optimized for achieving high N-1 regioselectivity.
-
Deprotonation: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere.[5] Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq.) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Data Tables
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for a 3-Chloroindazole
| Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 95 | [14] |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Moderate to Good | [14] |
| Pd(OAc)₂ | CsF | Not Specified | Good | [14] |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting Logic for Low Yield in Suzuki-Miyaura Coupling
Caption: A logical guide for troubleshooting low yields in Suzuki-Miyaura reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. soc.chim.it [soc.chim.it]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles. | Semantic Scholar [semanticscholar.org]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Bromo-6-fluoro-1H-indazole: HPLC vs. NMR Analysis
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Bromo-6-fluoro-1H-indazole is a key building block in the synthesis of various therapeutic agents. Its purity directly impacts reaction yields, impurity profiles, and the overall quality of the subsequent API. This guide provides a comprehensive comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound.
Experimental Workflow for Purity Assessment
The general workflow for determining the purity of a pharmaceutical intermediate like this compound involves a multi-step process, from sample preparation to data analysis and interpretation. The following diagram illustrates a typical workflow employing both HPLC and NMR techniques for a comprehensive purity assessment.
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for HPLC and NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a powerful technique for separating and quantifying impurities.[1][2] A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), quaternary pump, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a final concentration of 0.1 mg/mL for analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR) without the need for a reference standard of the analyte itself.[3]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experimental Parameters (¹H NMR):
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
Pulse Sequence: Standard one-pulse sequence
-
Relaxation Delay (D1): 5 seconds (to ensure full relaxation for quantitative analysis)
-
Number of Scans: 16
-
Temperature: 25°C
-
-
Sample Preparation:
Data Presentation and Comparison
To illustrate the comparison, let's consider a hypothetical batch of this compound containing two common types of impurities: a process-related impurity (e.g., 6-fluoro-1H-indazole, an unreacted starting material) and a residual solvent (e.g., ethyl acetate).
Quantitative Data Summary
The following table summarizes the hypothetical purity assessment results obtained from both HPLC and qNMR analyses.
| Parameter | HPLC Result | qNMR Result | Notes |
| Purity (%) | 99.5% (by area %) | 98.8% (by mass) | HPLC area percent can be misleading if impurities have different UV responses. qNMR provides a more absolute purity value.[3] |
| Impurity 1 (6-fluoro-1H-indazole) | 0.3% | 0.4% | Both techniques can quantify known process-related impurities. |
| Impurity 2 (Ethyl Acetate) | Not Detected | 0.8% | Residual solvents are often not detected by standard HPLC-UV methods but are readily quantified by ¹H NMR. |
| Other Unknown Impurities | 0.2% | Not Quantified | HPLC is highly sensitive to separating and detecting unknown, UV-active impurities.[1] NMR may not resolve signals from trace, unknown impurities. |
Comparison of HPLC and NMR for Purity Assessment
Both HPLC and NMR are indispensable tools for purity validation, offering complementary information.[6] The choice of technique often depends on the specific requirements of the analysis.
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a dual-technique approach is highly recommended.[3][6]
-
HPLC should be employed as the primary method for routine quality control, offering high sensitivity for detecting and quantifying process-related, UV-active impurities.[1][3] Its high-throughput nature makes it ideal for screening multiple batches.
-
NMR spectroscopy is invaluable for providing an absolute measure of purity and for identifying and quantifying impurities that may not be detected by HPLC, such as residual solvents.[3] Furthermore, NMR is a powerful tool for structural confirmation of the main component and elucidation of unknown impurities, should they be isolated.[4]
By leveraging the strengths of both HPLC and NMR, researchers, scientists, and drug development professionals can ensure the highest level of confidence in the quality and purity of this compound, thereby safeguarding the integrity of the drug development process.
References
- 1. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC, a modular technique that complements NMR [specificpolymers.com]
A Comparative Analysis of Suzuki-Miyaura and Buchwald-Hartwig Couplings for the Functionalization of 3-Bromoindazoles
The indazole scaffold is a cornerstone in medicinal chemistry, with many of its derivatives playing a crucial role in the development of novel therapeutic agents. The strategic functionalization of the indazole core is paramount for modulating pharmacological activity. Among the most powerful tools for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on this heterocyclic system are the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This guide presents an objective comparison of these two indispensable synthetic methodologies when applied to 3-bromoindazoles, supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic targets.
Performance Comparison: C-C vs. C-N Bond Formation
The primary determinant for choosing between the Suzuki-Miyaura and Buchwald-Hartwig reactions lies in the nature of the desired chemical bond. The Suzuki-Miyaura coupling is the premier choice for creating C-C bonds, enabling the introduction of a diverse array of aryl, heteroaryl, or vinyl groups at the C3 position of the indazole ring.[1] This reaction is celebrated for its generally mild conditions and the use of stable, commercially available, and less toxic boronic acid or ester reagents.[1]
Conversely, the Buchwald-Hartwig amination is the go-to method for the construction of C-N bonds.[1] This reaction facilitates the coupling of 3-bromoindazoles with a broad spectrum of primary and secondary amines, as well as amides and carbamates, providing a direct route to 3-aminoindazole derivatives which are prevalent in bioactive molecules.[1][2]
The following table summarizes representative experimental data for both reactions on 3-bromoindazole substrates, offering a quantitative comparison of their performance.
Quantitative Data Summary
| Reaction | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 78 | [3] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 75 | [3] |
| Suzuki-Miyaura | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1.5 | 72 | [3] |
| Suzuki-Miyaura | (E)-Styrylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | 1 | 82 | [3] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ (2) | XantPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16-24 | ~90 | [2] |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | ~91 | [4] |
| Buchwald-Hartwig | Benzamide | [Pd(Cinnamyl)Cl]₂ (1.5) | XantPhos (6) | DBU | PhMe | 100 | 18 | 85 | [5][6] |
| Buchwald-Hartwig | Primary Alkylamine | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU | DMF | 100 | 18 | 70 | [6] |
Note: Yields for Buchwald-Hartwig reactions are based on protocols for structurally similar aryl bromides and serve as a robust starting point for 3-bromoindazoles.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for synthetic success. Below are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions adapted from the literature for 3-bromoindazole substrates.
Representative Protocol for Suzuki-Miyaura Coupling
This procedure is adapted from a microwave-assisted protocol for the coupling of free (NH) 3-bromoindazoles.[3]
Materials:
-
3-Bromo-1H-indazole (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
Pd(PPh₃)₄ (0.05 eq.)
-
Cs₂CO₃ (2.0 eq.)
-
1,4-Dioxane, Ethanol, and Water (in a suitable ratio, e.g., 7:2:1)
Procedure:
-
To a microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-1H-indazole, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.
-
Add the solvent mixture (1,4-dioxane/EtOH/H₂O).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 140 °C for 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.
Representative Protocol for Buchwald-Hartwig Amination
This generalized procedure is based on established protocols for the amination of aryl bromides.[4][7]
Materials:
-
3-Bromo-1H-indazole (1.0 eq.)
-
Amine (1.2 eq.)
-
Pd(OAc)₂ (0.02 eq.) or Pd₂(dba)₃ (0.01 eq.)
-
XPhos (0.04 eq.) or other suitable phosphine ligand
-
NaOt-Bu or Cs₂CO₃ (1.5-2.0 eq.)
-
Anhydrous toluene or 1,4-dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst, ligand, and base.
-
Add 3-bromo-1H-indazole to the tube.
-
Seal the tube, then evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent via syringe, followed by the amine.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-1H-indazole.
Visualizing the Chemistry
To better understand the underlying processes of these transformations, the following diagrams illustrate the catalytic cycles and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
Both the Suzuki-Miyaura and Buchwald-Hartwig reactions are robust and versatile methods for the C3-functionalization of 3-bromoindazoles. The choice between them is fundamentally dictated by the synthetic goal: C-C bond formation for the Suzuki-Miyaura coupling and C-N bond formation for the Buchwald-Hartwig amination. While microwave-assisted Suzuki-Miyaura reactions on unprotected 3-bromoindazoles have been shown to proceed in high yields, the Buchwald-Hartwig amination often requires careful selection of the ligand and base to achieve optimal results. The protocols and data presented herein provide a solid foundation for researchers to build upon in their efforts to synthesize novel indazole-based compounds for drug discovery and development.
References
Navigating Structural Elucidation: A Comparative Guide to Validating 3-Bromo-6-fluoro-1H-indazole Derivatives Using HRMS
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of any research endeavor. This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) with other common analytical techniques for the structural validation of 3-Bromo-6-fluoro-1H-indazole derivatives, supported by predictive data and detailed experimental protocols.
The precise structural determination of novel compounds, such as derivatives of this compound, is paramount for understanding their chemical properties, biological activity, and potential as therapeutic agents. While several analytical techniques can provide structural information, HRMS has emerged as a powerful tool due to its exceptional mass accuracy and sensitivity. This guide will delve into the practical application of HRMS for validating the structure of these derivatives and compare its performance against Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
High-Resolution Mass Spectrometry (HRMS): A Deep Dive
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), enabling the determination of its elemental composition. For this compound, this technique is particularly adept at confirming the presence and number of bromine and fluorine atoms due to their characteristic isotopic patterns.
Predicted HRMS Data for this compound
While specific experimental spectra for this compound are not widely published, we can generate highly accurate predicted data based on its chemical formula (C₇H₄BrFN₂).
| Parameter | Predicted Value | Significance |
| Molecular Formula | C₇H₄BrFN₂ | The fundamental composition of the molecule. |
| Monoisotopic Mass | 213.9542 u | The exact mass of the molecule with the most abundant isotopes. |
| [M+H]⁺ Ion | 214.9620 u | The protonated molecule, a common observation in positive ion mode ESI-HRMS. |
| Isotopic Pattern | Characteristic A+2 peak | The presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio) results in a distinct isotopic pattern for the molecular ion, providing strong evidence for its presence. |
Note: These values are calculated and may vary slightly from experimental results.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is isolated and fragmented, provide crucial information about the molecule's structure. For this compound, key predicted fragmentation pathways include the loss of bromine, fluorine, and cleavage of the indazole ring structure. This fragmentation "fingerprint" is unique to the molecule and essential for its unambiguous identification.
A Comparative Analysis: HRMS vs. Alternative Techniques
The choice of analytical technique for structural validation often depends on the specific research question, sample availability, and the desired level of detail. Here, we compare HRMS with two other powerful methods: NMR spectroscopy and X-ray crystallography.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental composition and molecular formula. | Connectivity of atoms (carbon-hydrogen framework). | 3D spatial arrangement of atoms in a crystal. |
| Sensitivity | Very high (picomole to femtomole range). | Moderate (micromole to nanomole range). | Low (requires well-ordered crystals). |
| Sample Requirements | Small sample amount, soluble. | Larger sample amount, soluble. | Requires a single, high-quality crystal. |
| Throughput | High. | Moderate. | Low (crystal screening and data collection can be time-consuming). |
| Key Strengths | - Unambiguous elemental formula.- Isotopic pattern confirmation.- High sensitivity for trace analysis. | - Detailed structural connectivity.- Information about the solution-state conformation. | - Absolute 3D structure.- Unambiguous determination of stereochemistry. |
| Limitations | - Does not directly provide information on atom connectivity or stereochemistry.- Isomeric compounds can be difficult to distinguish without fragmentation analysis. | - Lower sensitivity compared to HRMS.- Can be complex to interpret for molecules with many overlapping signals. | - Crystal growth can be a major bottleneck.- The solid-state structure may not represent the solution-state conformation. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
This protocol outlines a general procedure for the analysis of this compound derivatives using a Liquid Chromatography-High-Resolution Mass Spectrometer (LC-HRMS).
1. Sample Preparation:
-
Dissolve approximately 1 mg of the this compound derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase solvent to a final concentration of 1-10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for indazole derivatives.
-
Mass Analyzer: A high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) is required.
-
Scan Range: A scan range of m/z 100-500 should be sufficient to cover the molecular ion and expected fragments.
-
Resolution: Set the resolution to at least 60,000 to ensure accurate mass measurement.
-
Data Acquisition: Acquire data in both full scan mode (to detect the [M+H]⁺ ion) and tandem MS (MS/MS) mode (to obtain fragmentation data). For MS/MS, the precursor ion corresponding to the [M+H]⁺ of the compound of interest should be selected for collision-induced dissociation (CID).
4. Data Analysis:
-
Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the isotopic pattern for the characteristic signature of bromine.
-
Interpret the MS/MS fragmentation spectrum to confirm the structural features of the molecule.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the structural validation of this compound derivatives using LC-HRMS.
Caption: Logical relationship between the analytical question and the information provided by different techniques.
Conclusion
High-Resolution Mass Spectrometry is an indispensable technique for the structural validation of this compound derivatives. Its high sensitivity, speed, and ability to provide unambiguous elemental composition and isotopic information make it a powerful first-line analytical tool. While NMR and X-ray crystallography offer complementary and more detailed structural information regarding atom connectivity and 3D arrangement, respectively, the rapid and precise data obtained from HRMS is crucial for confirming the identity of newly synthesized compounds and for quality control throughout the drug discovery and development process. By understanding the strengths and limitations of each technique, researchers can employ a strategic and efficient approach to the comprehensive structural elucidation of novel chemical entities.
Comparison of different brominating agents for indazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom onto the indazole scaffold is a critical transformation in the synthesis of numerous pharmaceutical agents and functional materials. The regioselectivity and efficiency of this reaction are highly dependent on the choice of the brominating agent and the reaction conditions. This guide provides an objective comparison of common brominating agents for indazole synthesis, supported by experimental data, to aid researchers in selecting the optimal method for their specific needs.
Performance Comparison of Brominating Agents
The selection of a brominating agent for indazole synthesis involves a trade-off between reactivity, selectivity, safety, and cost. The following table summarizes the performance of several common brominating agents based on reported experimental data. It is important to note that direct comparison of yields can be challenging as reaction conditions are not always identical across different studies.
| Brominating Agent | Target Position | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| N-Bromosuccinimide (NBS) | C3, C7 | 80-98 | EtOH or H₂O, 25-95°C, 2-5h | High regioselectivity, mild conditions, commercially available, easy to handle | Can lead to di-substitution with excess reagent[1][2] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C3 | 70-93 | Ultrasound, EtOH, 40°C, 30 min | Rapid reaction times, high yields, good functional group tolerance[3][4][5][6][7] | Requires specialized equipment (ultrasound) for optimal performance |
| Bromine (Br₂) | C3, C5, C7 | High (for C3) | Acetic acid, high temperature (e.g., 120°C) | Low cost | Highly toxic and volatile, poor regioselectivity leading to mixtures of products[1][2][4] |
| Tribromoisocyanuric acid (TBCA) | C3 | 97 | EtOH, room temperature | High yield under mild conditions | Less commonly used, potentially higher cost |
Experimental Protocols
Detailed methodologies for the bromination of indazoles using N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are provided below. These protocols are based on successfully reported syntheses and offer a starting point for optimization.
Protocol 1: Bromination of 2-Phenyl-2H-indazole using NBS[1][2]
-
Reaction Setup: In a round-bottom flask, dissolve 2-phenyl-2H-indazole (0.3 mmol) in ethanol (3.0 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (0.3 mmol, 1.0 equiv.) to the solution.
-
Reaction: Stir the reaction mixture at 50°C in the air for 2 hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 3-bromo-2-phenyl-2H-indazole.
Protocol 2: Ultrasound-Assisted Bromination of 2-Phenyl-2H-indazole using DBDMH[3][4][5]
-
Reaction Setup: To a 10 mL oven-dried tube, add 2-phenyl-2H-indazole (0.2 mmol), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 equiv.), and sodium carbonate (0.4 mmol, 2.0 equiv.).
-
Solvent Addition: Add ethanol (2.0 mL) to the tube.
-
Ultrasonication: Place the reaction tube in an ultrasonic bath (40 kHz/50 W) and irradiate at 40°C for 30 minutes.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed in vacuo, and the resulting residue is purified by flash column chromatography on silica gel to yield the 3-bromo-2-phenyl-2H-indazole.
Reaction Mechanisms and Workflow
The bromination of indazole typically proceeds via an electrophilic aromatic substitution mechanism. The brominating agent generates an electrophilic bromine species (Br⁺ or a polarized equivalent) that is attacked by the electron-rich indazole ring.
Caption: Generalized mechanism for the electrophilic bromination of indazole.
A general workflow for the synthesis and purification of brominated indazoles is depicted below. This process can be adapted based on the specific scale and nature of the substrates and reagents used.
Caption: A typical experimental workflow for the synthesis of brominated indazoles.
Conclusion
The choice of a brominating agent for indazole synthesis has significant implications for yield, regioselectivity, and operational simplicity. For high regioselectivity at the C3 position and mild reaction conditions, N-Bromosuccinimide (NBS) is a reliable and widely used reagent. For rapid synthesis with high yields, ultrasound-assisted bromination with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) presents an excellent modern alternative. While elemental bromine (Br₂) is inexpensive, its use is often hampered by safety concerns and a lack of selectivity, making it less suitable for the synthesis of complex, highly functionalized indazole derivatives. Researchers should consider the specific requirements of their target molecule and available laboratory infrastructure when selecting the most appropriate bromination strategy.
References
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.rsc.org [pubs.rsc.org]
A Comparative Guide to In Vitro Kinase Assay Protocols for 3-Bromo-6-fluoro-1H-indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern in vitro kinase assay protocols suitable for characterizing derivatives of the 3-bromo-6-fluoro-1H-indazole scaffold, a promising pharmacophore in kinase inhibitor discovery. We present detailed methodologies for two widely used non-radiometric assays, compare the inhibitory potency of representative indazole-based compounds with established drugs, and provide visualizations of key workflows and signaling pathways.
Comparison of Kinase Inhibitor Performance
The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with the ATP-binding pocket of a wide array of protein kinases.[1][2] Derivatives of this scaffold have shown significant potential in targeting kinases implicated in oncology, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Polo-like Kinase 4 (PLK4).
While specific, publicly available IC50 data for this compound derivatives are limited, patent literature reveals the potential of structurally related bromo-indazole compounds as potent VEGFR-2 inhibitors. For a relevant comparison, we present data for these patented compounds alongside well-characterized, FDA-approved kinase inhibitors that are also active against VEGFR-2.
Table 1: Comparative Inhibitory Potency (IC50) against VEGFR-2
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type / Context |
| Indazole Derivative W1 | VEGFR-2 | < 30 | Biochemical Kinase Assay |
| Indazole Derivative W10 | VEGFR-2 | < 30 | Biochemical Kinase Assay |
| Indazole Derivative W23 | VEGFR-2 | < 30 | Biochemical Kinase Assay |
| Axitinib | VEGFR-2 | 0.2 | Cell-free / Endothelial Cells |
| Sunitinib | VEGFR-2 | 80 | Cell-free |
| Sorafenib | VEGFR-2 | 90 | Cell-free |
Disclaimer: The IC50 values for the 6-Bromo-1H-indazole derivatives are sourced from patent literature (CN114276297A) and have not been independently verified in peer-reviewed publications. Direct comparisons should be made with caution as assay conditions can vary.[3]
Key Signaling Pathway and Inhibition
Indazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. In the case of VEGFR-2, this inhibition blocks the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.
References
A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-fluoro-1H-indazole Analogs
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold represents a cornerstone in medicinal chemistry, particularly in the design of kinase inhibitors.[1] The strategic placement of substituents on this privileged heterocyclic motif allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-6-fluoro-1H-indazole analogs, leveraging experimental data from structurally related compounds to inform the rational design of novel therapeutics. While comprehensive SAR studies on the exact this compound scaffold are not extensively available in public literature, by examining analogs with substitutions at these key positions, we can infer the likely contributions of the bromine and fluorine atoms to the overall activity profile.
The bromine atom at the C3 position serves as a versatile chemical handle for introducing a variety of substituents through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the exploration of a wide chemical space to optimize interactions with the target protein. The fluorine atom at the C6 position can enhance metabolic stability and modulate the electronic properties of the indazole ring, potentially influencing binding affinity and selectivity.[2]
Comparative Analysis of Kinase Inhibition
Indazole derivatives have been successfully developed as inhibitors for a range of protein kinases, which are critical regulators of cellular signaling and are often dysregulated in diseases like cancer.[1] The following sections compare the SAR of indazole analogs against several key kinase targets, providing insights into how substitutions at the C3 and C6 positions, analogous to the 3-bromo-6-fluoro scaffold, impact their inhibitory activity.
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
VEGFRs are key mediators of angiogenesis, a process crucial for tumor growth.[3] Many indazole-based compounds have been developed as potent VEGFR-2 inhibitors.[3]
Table 1: Structure-Activity Relationship of Indazole Analogs as VEGFR-2 Inhibitors
| Compound ID | 3-Position Substituent | 6-Position Substituent | VEGFR-2 IC50 (nM) | Cellular Activity (Cell Line) | Reference |
| Axitinib | - | - | 0.2 | Potent inhibitor of VEGF-mediated endothelial cell proliferation | [4] |
| Pazopanib | - | - | 30 | Inhibits VEGFR-2 phosphorylation in multiple cell lines | [4] |
| Analog 1 | Iodo | Bromo | - | - | [5] |
| Analog 2 | (E)-(2,6-dichloro-3,5-dimethoxystyryl) | Bromo | - | Potent antiproliferative activity | [5] |
Note: Specific IC50 values for analogs 1 and 2 against VEGFR-2 are not provided in the source, but their development context is within anticancer agent discovery, where VEGFR-2 is a common target.
The SAR for VEGFR inhibitors often highlights the importance of a C3 substituent that can project into a specific pocket of the ATP-binding site. The bromo-group at C3, as in the this compound core, is typically a precursor for such substitutions.
Polo-Like Kinase 4 (PLK4) Inhibition
PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is linked to several cancers. Indazole-based compounds have emerged as potent PLK4 inhibitors.[6]
Table 2: Structure-Activity Relationship of Indazole Analogs as PLK4 Inhibitors
| Compound ID | 3-Position Modification from Lead | 6-Position Modification from Lead | PLK4 IC50 (nM) | Antiproliferative IC50 (µM, MCF-7) | Reference |
| Lead Compound (28t) | - | - | 74 | Poor cellular activity | [6] |
| C05 | Functional group migration | - | < 0.1 | 0.979 | [6] |
The optimization from a lead compound to the highly potent C05 involved structural modifications that retained the core indazole scaffold, underscoring the scaffold's importance for PLK4 inhibition. The 6-bromo substituent in related synthetic intermediates is crucial for building the final active compounds.[6]
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of inhibitor performance. Below are representative protocols for key assays used in the evaluation of indazole-based kinase inhibitors.
Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Reagent Preparation : Prepare serial dilutions of the this compound analog in the assay buffer. Prepare a solution of the target kinase, a suitable substrate, and ATP.
-
Assay Procedure : In a 384-well plate, add the serially diluted compounds.
-
Kinase Reaction : Initiate the reaction by adding the kinase/substrate/ATP mixture to each well.
-
Incubation : Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Signal Generation : Add a reagent to stop the kinase reaction and convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce light.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding : Seed cancer cells (e.g., A549, K562, PC-3, Hep-G2) in a 96-well plate and allow them to adhere overnight.[7]
-
Compound Treatment : Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.[7]
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context and synthetic strategies is crucial for drug development. The following diagrams, rendered using Graphviz, illustrate a key signaling pathway targeted by indazole inhibitors and a general synthetic workflow.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indazole analogs. The indazole nucleus is a privileged scaffold in numerous therapeutic agents, and understanding the impact of fluorination is crucial for rational drug design. This document summarizes key experimental data, provides detailed protocols for relevant assays, and visualizes pertinent biological pathways to offer a comprehensive resource for researchers in the field.
The Impact of Fluorination on Indazole Scaffolds
The introduction of fluorine atoms into the indazole ring system can profoundly influence a molecule's physicochemical and biological properties.[1] These modifications can lead to:
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, potentially increasing binding affinity and potency.
-
Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life and bioavailability of a drug candidate.[2]
-
Altered Lipophilicity: Fluorination can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.
-
Conformational Changes: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation for optimal target engagement.
This guide will now delve into specific examples, supported by experimental data, to illustrate these critical differences.
Comparative Biological Activity Data
The following table summarizes quantitative data from various studies that directly compare the biological activity of fluorinated and non-fluorinated indazole derivatives against a range of biological targets.
| Target | Non-Fluorinated Indazole Analog | IC50/EC50 (nM) | Fluorinated Indazole Analog | IC50/EC50 (nM) | Fold Change in Potency | Reference |
| FGFR1 | 6-(3-methoxyphenyl)-1H-indazol-3-amine | 15 | 6-(2-fluoro-3-methoxyphenyl)-1H-indazol-3-amine | 5.5 | ~2.7x increase | [3] |
| ROCK1 | 4-substituted indazole | 2500 | 6-fluoro-4-substituted indazole | 14 | ~178x increase | [2] |
| Reverse Transcriptase (HIV-1) | Non-fluorinated indazole derivative | 332 | 5-fluoroindazole derivative (17a) | 50 | ~6.6x increase | [2] |
| Reverse Transcriptase (HIV-1) | Non-fluorinated indazole derivative | 332 | 5-fluoroindazole derivative (17b) | 25 | ~13.3x increase | [2] |
| TRKA | Non-fluorinated indazole derivative (39c) | 73 | 5-fluoroindazole derivative (39e) | 0.3 | ~243x increase | [3] |
| Pim-1 Kinase | Non-fluorinated spirocyclopropyl analogue (61a) | 1970 (cellular IC50) | Fluorinated spirocyclopropyl analogue (S-60e) | 1400 (cellular IC50) | ~1.4x increase | [3] |
| Anticancer (HCT116) | N-benzyl-1,3-dimethyl-1H-indazol-6-amine (34) | 7.5 µM | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | 0.4 µM | ~18.8x increase | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments commonly used to evaluate the biological activity of indazole derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated indazoles) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against a specific kinase, such as VEGFR2.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the kinase. The remaining ATP after the kinase reaction is quantified using a luciferase-based system, where the light output is inversely proportional to the kinase activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[5]
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
Prepare a solution of recombinant human VEGFR2 enzyme and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound dilution.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution (final concentration is typically at or near the Km for the specific kinase).
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways often targeted by indazole-based kinase inhibitors and a typical experimental workflow.
Caption: Experimental workflow for an MTT-based cell viability assay.
Caption: Simplified MAPK signaling pathway and the point of inhibition by indazole derivatives.
Caption: Overview of the JAK-STAT signaling pathway and inhibition by indazole-based compounds.
Conclusion
The strategic incorporation of fluorine into the indazole scaffold consistently demonstrates a significant impact on biological activity, often leading to a substantial increase in potency. The presented data highlights that fluorination can enhance the inhibitory activity of indazole derivatives against a variety of biological targets, including kinases and viral enzymes. This enhancement can be attributed to a combination of factors, including improved binding interactions, increased metabolic stability, and favorable alterations in physicochemical properties. The provided experimental protocols and pathway diagrams serve as a practical resource for researchers aiming to design and evaluate novel fluorinated indazole-based therapeutic agents. As the field of medicinal chemistry continues to evolve, the judicious use of fluorine is expected to remain a cornerstone in the development of next-generation indazole-containing drugs.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
X-ray Crystallography of Bromo-Substituted Indazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two bromo-substituted 1H-indazole derivatives: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate (Alternative A) and 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole (Alternative B). While crystallographic data for the specific parent compound, 3-Bromo-6-fluoro-1H-indazole, is not publicly available, this guide offers insights into the structural characteristics of closely related analogues, providing valuable data for researchers in medicinal chemistry and materials science.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the two alternative indazole derivatives, allowing for a direct comparison of their solid-state structures.
| Parameter | Alternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate[1][2] | Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole[3] |
| Chemical Formula | C₁₂H₁₄BrN₃O₂ | C₁₀H₆BrN₃O₂ |
| Formula Weight | 312.17 g/mol | 280.09 g/mol |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 5.8281(2) Å, b = 9.8131(3) Å, c = 12.4323(4) Å | a = 14.6573(3) Å, b = 4.1650(1) Å, c = 17.4566(3) Å |
| α = 86.196(1)°, β = 80.008(1)°, γ = 85.088(1)° | α = 90°, β = 102.659(1)°, γ = 90° | |
| Unit Cell Volume | 694.42(4) ų | 1039.78(4) ų |
| Z Value | 2 | 4 |
| Calculated Density | 1.492 Mg/m³ | 1.789 Mg/m³ |
| Radiation Type | Mo Kα | Mo Kα |
| Wavelength | 0.71073 Å | 0.71073 Å |
| Temperature | 100(2) K | 295 K |
Experimental Protocols
The methodologies for the synthesis and crystallization of each derivative are detailed below, providing a basis for reproducibility and further experimentation.
Alternative A: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
Synthesis of 5-Bromo-1H-indazol-3-amine: A solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml) was treated with hydrazine hydrate (99%, 10.0 mmol). The mixture was heated in a sealed tube at 343 K for 4 hours. After monitoring the reaction progress by TLC, the solvent was removed under reduced pressure. The resulting brown solid was purified by recrystallization from ethanol to yield pale-yellow needles.[2]
Synthesis of tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: To a solution of 5-bromo-1H-indazol-3-amine (5.0 mmol) in dichloromethane (40 ml), 4-dimethylaminopyridine (DMAP, 5.0 mmol) was added. The mixture was cooled to 273 K, and di-tert-butyl dicarbonate (Boc anhydride, 5.0 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 15 hours. The reaction mixture was then diluted with dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography.[1][2]
Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound.
Alternative B: 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole
Synthesis: 3-Bromo-6-nitroindazole (1.2 g, 5 mmol) and propargyl bromide (1.2 g, 10 mmol) were reacted in THF (40 ml) in the presence of potassium carbonate (1.4 g, 10 mmol) and tetra-n-butylammonium bromide (0.5 mmol). The mixture was stirred for 24 hours at room temperature.[3]
Purification and Crystallization: After stirring, the reaction mixture was filtered, and the THF was removed under vacuum. The resulting product was purified by chromatography on a silica gel column using a hexane:ethyl acetate (9:1) solvent system. This process yielded yellow crystals suitable for X-ray diffraction.[3]
Visualized Experimental Workflow
The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of the two alternative indazole derivatives.
Caption: Synthesis and analysis workflow for Alternative A.
Caption: Synthesis and analysis workflow for Alternative B.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in drug discovery, where substituted indazoles are synthesized and analyzed to identify potential lead compounds for targeting specific biological pathways.
Caption: Logical flow from scaffold to lead compound.
References
A Comparative Guide to the Metabolic Stability of 3-Bromo-6-fluoro-1H-indazole Compounds
In the landscape of modern drug discovery, optimizing a compound's metabolic stability is a critical step to ensure favorable pharmacokinetic properties, such as a longer duration of action and improved oral bioavailability.[1][2] The strategic introduction of halogen atoms, particularly fluorine, is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[3][4] This guide provides a comparative assessment of the metabolic stability of 3-Bromo-6-fluoro-1H-indazole, contextualized with data from structurally related analogs to highlight the impact of halogenation.
Comparative Metabolic Stability Data
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole core | 12.35 | Not Reported | [3][5] |
| Compound 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | Not Reported | [3][5] |
| Compound 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 mL/min/mg | [3][5] |
| This compound | Target Compound | Data not publicly available | Data not publicly available | - |
Note: The data for UT-155 and its analogs were generated in mouse liver microsomes.[3] While direct comparison of absolute values requires caution, the trend of increased half-life and lower clearance with fluorination is evident.[3] Based on these findings, the this compound scaffold is anticipated to exhibit high metabolic stability.
Experimental Protocols
The data presented for analogous compounds are typically generated using a standardized in vitro liver microsomal stability assay. This assay is a cornerstone of preclinical drug development for predicting a compound's metabolic fate.[6][7]
Protocol: In Vitro Liver Microsomal Stability Assay
1. Objective: To determine the rate of metabolism of a test compound by incubating it with liver microsomes, which are rich in Phase I metabolic enzymes like CYPs.[6][8]
2. Materials:
-
Test Compound (e.g., this compound)
-
Pooled Liver Microsomes (Human, Rat, or Mouse)
-
Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
NADPH Regenerating System (Cofactor for CYP enzymes)
-
Positive Control Compounds (e.g., Verapamil, Testosterone - high clearance)
-
Negative Control (Incubation without NADPH)
-
Acetonitrile with Internal Standard (for quenching and analysis)
-
96-well incubation plate and analytical plates
3. Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution in the phosphate buffer to achieve the final desired concentration (typically 1 µM).
-
Incubation Setup: Add the liver microsomes and the test compound solution to the wells of the incubation plate. Pre-incubate the plate at 37°C for approximately 10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the negative control.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in specific wells by adding an aliquot of ice-cold acetonitrile containing an internal standard.[7][9] The 0-minute time point represents 100% of the initial compound concentration.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an analytical plate and quantify the remaining concentration of the parent compound using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[7][10]
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression line.
-
Determine the half-life (t½) using the equation: t½ = 0.693 / k .[9]
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[9]
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Anticipated Metabolic Pathways
The metabolism of indazole-containing compounds is primarily driven by Phase I oxidation reactions catalyzed by CYP enzymes in the liver.[11] For a molecule like this compound, several metabolic pathways are plausible.
The electron-withdrawing nature of the fluorine and bromine atoms is expected to decrease the electron density of the indazole ring system, rendering it less susceptible to oxidation compared to non-halogenated analogs.[3][12] However, metabolism is still likely to occur, primarily through:
-
Hydroxylation: Oxidation of the aromatic ring system is a common metabolic route. CYP enzymes can add a hydroxyl (-OH) group to one of the available carbon positions on the benzene portion of the indazole ring.
-
N-Dealkylation/N-Deindazolation: If the indazole nitrogen is substituted (as is common in active drug molecules), N-dealkylation is a possible pathway. In some cases, a more complex P450-mediated cleavage of the bond at the 3-position can occur, leading to the loss of the entire indazole ring, a process termed N-deindazolation.[13]
-
Oxidative Defluorination: Although the C-F bond is very strong, metabolic cleavage can occur, particularly with certain CYP isozymes.[11][14]
These Phase I metabolites can subsequently be conjugated by Phase II enzymes (e.g., UGTs, SULTs) to form more water-soluble glucuronide or sulfate adducts for excretion.
Caption: Potential metabolic pathways for this compound.
References
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. nuvisan.com [nuvisan.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Indazole Synthesis: A Comparative Analysis of Established and Modern Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of the indazole core is a critical step in the discovery and development of novel therapeutics. This guide provides an objective comparison of established and emerging synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable protocol for your research needs.
The indazole scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous FDA-approved drugs such as the anti-cancer agents pazopanib and axitinib, and the antiemetic granisetron. The development of robust and versatile methods for the construction of this bicyclic heterocycle is therefore of significant interest. This guide benchmarks classical approaches against modern, innovative strategies, offering a clear comparison of their performance, scope, and practical considerations.
At a Glance: Performance Comparison of Indazole Synthesis Methods
The choice of a synthetic route is often a balance between yield, reaction time, substrate scope, and the safety and scalability of the procedure. The following tables summarize the quantitative data for the synthesis of common indazole cores using various established and modern methods.
Table 1: Synthesis of Unsubstituted 1H-Indazole
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Jacobson (Classical) | o-Toluidine | Sodium nitrite, Acetic acid | Acetic acid | RT | 72 | ~40-60 | [1][2] |
| Hydrazine-based (Classical) | Salicylaldehyde, Hydrazine hydrochloride | - | Acidic ethanol | Reflux | 2-3 | High | [1] |
| Metal-Free (from Oxime) | o-Aminobenzaldehyde oxime | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-23 | - | 69 (of o-aminobenzonitrile) | [3][4] |
Table 2: Synthesis of 3-Methyl-1H-indazole
| Synthesis Method | Starting Material(s) | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Diazotization (Classical) | 2-Aminoacetophenone | Sodium nitrite, Hydrochloric acid, SnCl₂·H₂O | Water/HCl | 0-10 | Overnight | 90 | [5][6] |
| Diazotization | 2-Methyl-5-nitroaniline | Sodium nitrite, Acetic acid | Acetic acid | 15-25 | 72 | High | [7] |
| Metal-Free (from Oxime) | o-Aminoacetophenone oxime | Methanesulfonyl chloride, Triethylamine | Dichloromethane | 0-23 | - | 70 (on 5g scale) | [3] |
Visualizing the Synthetic Workflow and Decision-Making
To aid in the practical application of this information, the following diagrams illustrate a general experimental workflow for indazole synthesis and a flowchart to guide the selection of an appropriate method.
Caption: General experimental workflow for the synthesis and analysis of indazole derivatives.
Caption: Decision-making flowchart for selecting an appropriate indazole synthesis method.
Detailed Experimental Protocols
Below are representative experimental protocols for key indazole synthesis methods. These are intended as a guide and may require optimization for specific substrates.
Established Method: Jacobson Indazole Synthesis (for 1H-Indazole)
This classical method involves the diazotization of an o-alkylaniline followed by intramolecular cyclization. While reliable, it often requires long reaction times and can have moderate yields.
Procedure:
-
Dissolve o-toluidine in glacial acetic acid.
-
Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for several days to facilitate cyclization.
-
The product can be isolated by removing the acetic acid under reduced pressure, followed by neutralization and extraction.[1][2]
Safety: Sodium nitrite is toxic and an oxidizer. The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is crucial.
Established Method: Cadogan Reaction (for 2H-Indazoles)
The Cadogan reaction is a reductive cyclization of o-nitrobenzylidene anilines using a phosphite reagent. It is a common method for accessing 2-substituted 2H-indazoles but often requires high temperatures.
Procedure:
-
Synthesize the o-nitrobenzylidene aniline precursor by condensing o-nitrobenzaldehyde with the desired aniline.
-
Heat the resulting imine in an excess of triethyl phosphite.
-
The reaction is typically monitored by TLC until the starting material is consumed.
-
The product is isolated by distillation to remove the excess phosphite and phosphate byproducts, followed by column chromatography.
Safety: Triethyl phosphite is flammable and has a strong, unpleasant odor. The reaction is performed at high temperatures, requiring appropriate precautions.
Modern Method: Metal-Free Synthesis from o-Aminobenzoximes (for 1H-Indazoles)
This method offers a mild and often high-yielding alternative to classical approaches, with good functional group tolerance and potential for scalability.[3][4]
Procedure:
-
Prepare the o-aminobenzoxime by reacting the corresponding o-aminobenzaldehyde or o-aminoketone with hydroxylamine.
-
Dissolve the o-aminobenzoxime in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath and add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.
-
The reaction is typically stirred at room temperature until completion.
-
The product is isolated by aqueous work-up and purification by column chromatography.[3]
Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and corrosive. Both should be handled in a well-ventilated fume hood.
Modern Method: Davis-Beirut Reaction (for 2H-Indazoles)
The Davis-Beirut reaction is a versatile method for the synthesis of 2H-indazoles from o-nitrobenzylamines. It is a redox-neutral process that often proceeds under mild basic conditions.[1][8]
Procedure:
-
Synthesize the o-nitrobenzylamine precursor from the corresponding o-nitrobenzaldehyde or o-nitrobenzyl bromide.
-
Treat the o-nitrobenzylamine with a base, such as potassium hydroxide, in an alcoholic solvent.
-
The reaction is typically stirred at room temperature or slightly elevated temperatures.
-
The product can be isolated by extraction and purification via column chromatography.[1]
Safety: o-Nitroaromatic compounds can be energetic. Standard laboratory safety precautions should be followed.
Modern Method: Rhodium-Catalyzed C-H Activation/Annulation (for 2H-Indazoles)
Transition metal-catalyzed methods, such as this Rh(III)-catalyzed reaction, offer high efficiency and regioselectivity for the synthesis of complex indazoles.[9]
Procedure:
-
In a reaction vessel, combine the azobenzene substrate, aldehyde, Rh(III) catalyst, and a suitable additive (e.g., a copper salt).
-
The reaction is carried out in an anhydrous solvent under an inert atmosphere.
-
The mixture is heated to the specified temperature and stirred for the required time.
-
After cooling, the product is isolated by filtration and purified by column chromatography.
Safety: Rhodium catalysts are expensive and should be handled with care to ensure recovery and reuse where possible. Reactions under inert atmosphere require appropriate equipment and techniques.
Concluding Remarks
The synthesis of indazoles has evolved significantly, with modern methods offering milder conditions, broader substrate scope, and improved efficiency compared to established protocols. The choice of the optimal synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the reaction. For simple, unsubstituted indazoles, classical methods may suffice. However, for the synthesis of complex, highly functionalized indazoles, particularly those required for drug discovery programs, modern transition-metal-catalyzed and metal-free methods provide powerful and versatile tools. It is anticipated that future developments in this field will continue to focus on improving the sustainability and efficiency of indazole synthesis, for example, through the use of more environmentally benign catalysts and solvents.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A practical, metal-free synthesis of 1H-indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-METHYL-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Bromo-6-fluoro-1H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-Bromo-6-fluoro-1H-indazole are paramount for ensuring a secure laboratory environment and minimizing environmental impact. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a halogenated heterocyclic compound. Adherence to these procedural, step-by-step guidelines is crucial for regulatory compliance and laboratory safety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. Based on data for structurally similar compounds, this chemical should be handled as a hazardous substance.
Personal Protective Equipment (PPE) is mandatory. [1] When handling this compound, always wear:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles with side shields or a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1] Ensure that an eyewash station and a safety shower are readily accessible.
Hazard and Chemical Data Summary
The following table summarizes key chemical and safety information for this compound and its analogs. This data should be used for risk assessment and to inform safe handling and disposal practices.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 885522-04-3 |
| Molecular Formula | C₇H₄BrFN₂[2] |
| Molecular Weight | 215.02 g/mol [2] |
| Physical State | Solid |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container in accordance with local regulation.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
Step-by-Step Disposal Protocol
On-site treatment or neutralization of this compound is not recommended due to its hazardous nature and the potential for uncontrolled reactions. The primary disposal method is collection and transfer to a licensed hazardous waste disposal facility.
I. Waste Segregation: The Critical First Step
Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its bromine and fluorine content, this compound is classified as a halogenated organic compound and must be collected in a designated and clearly labeled "Halogenated Organic Waste" container.
Key Principles of Waste Segregation:
-
Do Not Mix: Never combine halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.
-
Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents.
-
Container Compatibility: Use a chemically compatible waste container, such as a high-density polyethylene (HDPE) jug or a glass bottle with a secure cap. Ensure the container is in good condition and free from leaks.
II. Experimental Protocol for Waste Collection
This protocol outlines the standard operating procedure for the disposal of pure this compound and materials contaminated with it.
1. Pure or Unused this compound:
- Carefully transfer the solid chemical into a designated "Halogenated Organic Solid Waste" container.
- Perform this transfer within a chemical fume hood to minimize the risk of inhalation.
- Avoid generating dust during the transfer.
- Securely seal the container after the addition of waste.
2. Contaminated Labware and Materials (e.g., gloves, weighing paper, pipette tips):
- Solid contaminated materials, such as gloves and weighing paper, should be placed in a sealed, clear plastic bag and then deposited into the solid "Halogenated Organic Waste" container.
- Contaminated glassware should be decontaminated before washing. Rinse the glassware three times with a suitable organic solvent (e.g., ethanol or acetone).
- Collect the rinsate in a designated "Halogenated Organic Liquid Waste" container.
- After this initial triple rinse, the glassware can be washed according to standard laboratory procedures.
3. Labeling Hazardous Waste:
- Label the waste container clearly with a "Hazardous Waste" label as soon as the first waste is added.
- The label must include:
- The full chemical name: "this compound" (no abbreviations or chemical formulas).
- The concentration or approximate amount of the chemical.
- The date of accumulation.
- The name of the principal investigator or lab supervisor.
III. Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
-
Once the container is full or has been in use for the maximum allowable time according to your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Under no circumstances should this compound or its rinsate be disposed of down the drain or in the regular trash. This is a violation of environmental regulations and can lead to significant pollution.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Bromo-6-fluoro-1H-indazole
Essential Safety and Handling Guide for 3-Bromo-6-fluoro-1H-indazole
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a halogenated organic compound that requires careful handling to prevent exposure. Based on data from structurally similar compounds, it should be treated as a substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for tears or holes before each use.[2] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[2] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[2][3] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[2] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator should be selected based on a formal risk assessment.[2] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is essential for the safe handling of this compound.
Preparation and Engineering Controls
-
Fume Hood: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]
-
PPE Check: Before starting work, verify that all necessary PPE is available and in good condition.[2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.[4]
Handling the Compound
-
Wear all required PPE as detailed in Table 1.
-
Avoid the formation of dust when handling the solid material.[2] Use appropriate tools, such as spatulas, for transferring the compound.
-
Do not eat, drink, or smoke when using this product.[1]
-
Wash hands thoroughly after handling.[1]
Storage
-
The recommended storage temperature is 4°C, protected from light, and stored under nitrogen.[6]
In Case of a Spill
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.[2]
-
Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[2]
-
For large spills, contact your institution's environmental health and safety department.
Workflow for Safe Handling
References
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
